Product packaging for 5-Iodopyridine-2,3-diamine(Cat. No.:CAS No. 426463-01-6)

5-Iodopyridine-2,3-diamine

Cat. No.: B1291332
CAS No.: 426463-01-6
M. Wt: 235.03 g/mol
InChI Key: AFRXFIAZWJFIBL-UHFFFAOYSA-N
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Description

5-Iodopyridine-2,3-diamine (CAS 426463-01-6) is a halogenated diaminopyridine derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a precursor for the synthesis of fused imidazopyridine heterocyclic systems, particularly imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines . The structural resemblance of these fused systems to purines makes them privileged scaffolds for investigating potential therapeutic agents . Researchers utilize this compound to develop novel molecules with confirmed activity in various disease areas, including antitumor, antimicrobial, and central nervous system (CNS) targets . This compound enables the exploration of numerous cellular pathways. Derivatives synthesized from this compound have been studied as inhibitors of critical enzymes and receptors, such as Aurora A kinase (AURKA), Tank binding kinase 1 (TBK1), and Januse kinase 1 (JAK-1), which are relevant in oncology research . It is also a key intermediate in the synthesis of compounds acting as poly(ADP-ribose) polymerase (PARP) inhibitors, which can increase the sensitivity of tumor cells to chemotherapy . The iodine atom on the pyridine ring facilitates further functionalization via metal-catalyzed cross-coupling reactions, allowing for significant structural diversification . Handling and Safety: This compound requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to appropriate safety protocols, including the use of personal protective equipment. Notice: This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6IN3 B1291332 5-Iodopyridine-2,3-diamine CAS No. 426463-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodopyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRXFIAZWJFIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619366
Record name 5-Iodopyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426463-01-6
Record name 5-Iodopyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathway for 5-Iodopyridine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a plausible synthetic route for 5-Iodopyridine-2,3-diamine, a molecule of interest for researchers and professionals in drug development. The proposed pathway involves a three-step sequence starting from the readily available 2-aminopyridine. The synthesis proceeds through iodination, nitration, and subsequent reduction of the nitro group to yield the target diamine.

Overall Synthesis Scheme:

The synthesis is broken down into three primary stages:

  • Iodination: Introduction of an iodine atom at the 5-position of the 2-aminopyridine ring.

  • Nitration: Introduction of a nitro group at the 3-position of the 2-amino-5-iodopyridine intermediate.

  • Reduction: Conversion of the nitro group to an amino group to form the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodopyridine

This procedure follows the direct iodination of 2-aminopyridine in an aqueous medium.[1]

Reaction: 2-aminopyridine → 2-amino-5-iodopyridine

Reagents and Solvents:

  • 2-aminopyridine

  • Iodine

  • Hydrogen peroxide

  • Water

Procedure: [2]

  • In a suitable reaction vessel, dissolve 2-aminopyridine in water.

  • While stirring, add iodine to the solution in 3-5 portions.

  • After the addition of iodine is complete, maintain the temperature and continue stirring for 1-3 hours.

  • Following the incubation period, add hydrogen peroxide dropwise to the reaction mixture.

  • Continue to maintain the temperature and stir for an additional 1-4 hours.

  • Once the reaction is complete, heat the mixture to reflux for 20-30 minutes.

  • Cool the mixture and collect the precipitate by filtration.

  • Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.

Step 2: Synthesis of 2-Amino-5-iodo-3-nitropyridine (Proposed)

A direct experimental protocol for the nitration of 2-amino-5-iodopyridine was not found in the reviewed literature. The following procedure is adapted from established methods for the nitration of 2-aminopyridine and its halogenated derivatives.[3][4][5] The 5-position being blocked by iodine is expected to direct the nitration to the 3-position.

Reaction: 2-amino-5-iodopyridine → 2-amino-5-iodo-3-nitropyridine

Reagents and Solvents:

  • 2-amino-5-iodopyridine

  • Concentrated sulfuric acid

  • Concentrated nitric acid

Procedure:

  • In a reaction flask, carefully add 2-amino-5-iodopyridine in portions to concentrated sulfuric acid, maintaining the temperature between 10-20°C.

  • After complete dissolution, add concentrated nitric acid dropwise to the mixture, ensuring the temperature is maintained.

  • Once the addition is complete, allow the reaction mixture to stir at a controlled temperature of 40-50°C.

  • Upon completion of the reaction, carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.

  • Neutralize the solution with a suitable base (e.g., ammonia water) to a neutral pH.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 2-amino-5-iodo-3-nitropyridine.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group of 2-amino-5-iodo-3-nitropyridine. The protocol is based on the reduction of the analogous 2-amino-5-bromo-3-nitropyridine.

Reaction: 2-amino-5-iodo-3-nitropyridine → this compound

Reagents and Solvents:

  • 2-amino-5-iodo-3-nitropyridine

  • Reduced iron powder

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • In a flask equipped with a reflux condenser, charge 2-amino-5-iodo-3-nitropyridine, reduced iron powder, 95% ethanol, and water.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the mixture on a steam bath and maintain at reflux for approximately 1 hour.

  • After the reaction is complete, filter the hot mixture to remove the iron, and wash the filter cake with hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the crude residue from water to obtain the final product, this compound.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis pathway. Note that the yield for the proposed nitration step is an estimate based on similar reactions.

StepStarting MaterialProductReagentsSolventYield (%)
12-aminopyridine2-amino-5-iodopyridineI₂, H₂O₂Water~83[2]
22-amino-5-iodopyridine2-amino-5-iodo-3-nitropyridineHNO₃, H₂SO₄-Estimated
32-amino-5-iodo-3-nitropyridineThis compoundFe, HClEthanol/Water-

Visualized Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Synthesis_Pathway cluster_step1 Step 1: Iodination cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction A 2-aminopyridine B 2-amino-5-iodopyridine A->B I₂, H₂O₂ Water C 2-amino-5-iodopyridine D 2-amino-5-iodo-3-nitropyridine C->D HNO₃, H₂SO₄ E 2-amino-5-iodo-3-nitropyridine F This compound E->F Fe, HCl Ethanol/Water

References

Starting materials for synthesizing 5-iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-iodopyridine-2,3-diamine, a crucial building block in pharmaceutical research and development. The following sections provide a comprehensive overview of the most plausible synthetic pathways, starting materials, and detailed experimental protocols. Quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its structure, featuring vicinal diamines and an iodine atom, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. This guide outlines a common and effective multi-step synthesis beginning from the readily available starting material, 2-aminopyridine.

Overall Synthetic Pathway

The synthesis of this compound can be strategically approached through a three-step process starting from 2-aminopyridine. This pathway involves:

  • Iodination: Introduction of an iodine atom at the 5-position of the pyridine ring.

  • Nitration: Subsequent introduction of a nitro group at the 3-position.

  • Reduction: Conversion of the nitro group to an amino group to yield the final product.

This approach is advantageous as it utilizes common laboratory reagents and well-established chemical transformations.

Data Summary of Synthetic Steps

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of starting materials, reagents, and expected yields.

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)
1. Iodination2-AminopyridineIodine, Hydrogen Peroxide2-Amino-5-iodopyridine~83%-
2. Nitration2-Amino-5-iodopyridineNitric Acid, Sulfuric Acid2-Amino-5-iodo-3-nitropyridine62-67% (analogous brominated compound)-
3. Reduction2-Amino-5-iodo-3-nitropyridineReduced Iron, Hydrochloric AcidThis compound69-76% (analogous brominated compound)-

Note: Yields for nitration and reduction steps are based on the synthesis of the analogous 5-bromo-2,3-diaminopyridine from 2-amino-5-bromopyridine, as detailed in the provided literature. These values serve as a reliable estimate for the iodo-substituted pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-iodopyridine

This procedure details the direct iodination of 2-aminopyridine using iodine and hydrogen peroxide in an aqueous medium.

Materials:

  • 2-Aminopyridine

  • Iodine

  • 30% Hydrogen Peroxide

  • Water

  • Ice

Procedure:

  • Dissolve 2-aminopyridine in water.

  • Raise the temperature to 70°C and add iodine in 3 portions.

  • After the addition of iodine is complete, maintain the temperature at 80-90°C for 2 hours.

  • Following the 2-hour incubation, slowly add 30% hydrogen peroxide dropwise.

  • Continue to maintain the temperature at 80-90°C for an additional 2-3 hours to ensure the reaction goes to completion.

  • After the reaction is complete, heat the mixture to reflux for 20-30 minutes.

  • Cool the reaction mixture and filter the precipitate.

  • Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.[1]

Step 2: Synthesis of 2-Amino-5-iodo-3-nitropyridine

This protocol describes the nitration of a halogenated 2-aminopyridine derivative. The procedure is adapted from the nitration of 2-amino-5-bromopyridine.

Materials:

  • 2-Amino-5-iodopyridine

  • Sulfuric acid (sp. gr. 1.84)

  • 95% Nitric acid

  • Ice

  • 40% Sodium hydroxide solution

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, immerse the flask in an ice bath and add 500 ml of sulfuric acid.

  • Slowly add 0.5 mole of 2-amino-5-iodopyridine, ensuring the temperature does not exceed 5°C.

  • Add 0.57 mole of 95% nitric acid dropwise with stirring at 0°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60° for 1 hour.

  • Cool the reaction mixture and pour it onto 5 liters of ice.

  • Neutralize the solution with 1350 ml of 40% sodium hydroxide solution. The product, 2-amino-5-iodo-3-nitropyridine, will precipitate and can be collected by filtration.[2]

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to an amine. The protocol is based on the reduction of the analogous bromo-substituted compound.

Materials:

  • 2-Amino-5-iodo-3-nitropyridine

  • Reduced iron powder

  • 95% Ethanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • In a 100-ml flask fitted with a reflux condenser, add 0.05 mole of 2-amino-5-iodo-3-nitropyridine, 30 g of reduced iron, 40 ml of 95% ethanol, 10 ml of water, and 0.5 ml of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 1 hour.

  • After 1 hour, filter the hot mixture to remove the iron powder and wash the iron three times with 10-ml portions of hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the dark residue from 50 ml of water to obtain this compound.[2][3]

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the entire process.

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine 2-Aminopyridine->2-Amino-5-iodopyridine Iodine, H2O2 2-Amino-5-iodo-3-nitropyridine 2-Amino-5-iodo-3-nitropyridine 2-Amino-5-iodopyridine->2-Amino-5-iodo-3-nitropyridine HNO3, H2SO4 This compound This compound 2-Amino-5-iodo-3-nitropyridine->this compound Fe, HCl

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction A Dissolve 2-Aminopyridine in Water B Add Iodine & Heat A->B C Add H2O2 & Reflux B->C D Cool, Filter & Dry C->D E Dissolve 2-Amino-5-iodopyridine in H2SO4 D->E F Add HNO3 at 0°C E->F G Stir at Increasing Temperatures F->G H Quench on Ice & Neutralize G->H I Combine Nitro Compound, Fe, EtOH, H2O, HCl H->I J Heat on Steam Bath I->J K Filter & Evaporate J->K L Recrystallize K->L M M L->M Final Product: This compound

Caption: Detailed experimental workflow for the synthesis.

References

CAS number and molecular weight of 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

A thorough investigation into the chemical compound 5-Iodopyridine-2,3-diamine has yielded fundamental identification data. However, a critical piece of information, the Chemical Abstracts Service (CAS) number, remains elusive despite extensive searches. This guide presents the confirmed molecular details and outlines the challenges in sourcing more in-depth technical information.

Summary of Molecular Data
PropertyValueSource
Molecular Formula C₅H₆IN₃Novasyn Organics
Molecular Weight 235 g/mol Novasyn Organics
CAS Number Not Found-

The molecular formula and weight are crucial for basic characterization and stoichiometric calculations in experimental settings. The absence of a CAS number, a unique numerical identifier assigned to every chemical substance, presents a significant hurdle in retrieving detailed technical specifications, established experimental protocols, and associated biological pathway information from scientific databases and literature.

Challenges in Data Retrieval

The inability to locate a specific CAS number for this compound suggests several possibilities:

  • Novelty or Rarity: The compound may be novel or not widely synthesized, hence not yet registered with the Chemical Abstracts Service.

  • Alternative Nomenclature: It might be more commonly known under a different systematic or trivial name that has not been captured in the conducted searches.

  • Limited Commercial Availability: A lack of suppliers or manufacturers often correlates with a lack of extensive documentation.

Without a CAS number, any search for experimental protocols or signaling pathways becomes unreliable, with a high risk of retrieving data for structurally similar but functionally distinct molecules. For instance, searches frequently yield results for related compounds such as 2,3-Diamino-5-bromopyridine (CAS: 38875-53-5) and 2-Amino-5-iodopyridine (CAS: 20511-12-0). Using data from these analogues would be scientifically unsound.

Logical Workflow for Compound Information Retrieval

The standard workflow for gathering comprehensive data on a chemical compound is illustrated below. The process halts at a critical juncture due to the missing CAS number.

G start Identify Compound Name cas_search Search for CAS Number start->cas_search data_retrieval Retrieve Technical Data (Protocols, Pathways) cas_search->data_retrieval CAS Found dead_end Unable to Proceed cas_search->dead_end CAS Not Found analysis Analyze and Summarize Data data_retrieval->analysis report Generate Technical Guide analysis->report

Caption: Workflow for Chemical Data Retrieval.

Conclusion and Recommendations

At present, a comprehensive technical guide on this compound, including detailed experimental protocols and signaling pathways, cannot be responsibly compiled due to the absence of a confirmed CAS number. To proceed, the following steps are recommended for any researcher or organization interested in this compound:

  • In-house Synthesis and Characterization: If the compound is central to a research project, in-house synthesis followed by analytical characterization (e.g., NMR, Mass Spectrometry, Elemental Analysis) would be necessary to confirm its structure.

  • CAS Registration: Following synthesis and characterization, the compound can be registered with the Chemical Abstracts Service to obtain a unique CAS number.

  • Experimental Investigation: With a confirmed structure and a registered CAS number, targeted experimental studies can be designed to elucidate its physicochemical properties, biological activity, and potential signaling pathways.

This document serves to transparently communicate the current limitations in available information for this compound and to provide a scientifically sound path forward.

An In-depth Technical Guide on the Spectroscopic Data of 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive theoretical guide to the spectroscopic characteristics of 5-Iodopyridine-2,3-diamine. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally related molecules. It includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis and characterization of this and similar compounds. A proposed synthetic pathway for this compound is also outlined and visualized.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including various halogenated and aminated pyridines.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.5Doublet1HH-4
~ 6.8Doublet1HH-6
~ 5.0 - 6.0 (broad)Singlet2HNH₂ (at C-2)
~ 4.0 - 5.0 (broad)Singlet2HNH₂ (at C-3)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Assignment
~ 150C-2
~ 135C-3
~ 145C-4
~ 85C-5
~ 125C-6

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretch (asymmetric and symmetric)
1620 - 1580MediumC=C and C=N Stretch (aromatic ring)
1500 - 1400MediumN-H Bend
850 - 750StrongC-H Bend (out-of-plane)
~ 500MediumC-I Stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
~ 235[M]⁺ (Molecular Ion)
~ 108[M - I]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters:

    • Spectral width: 16 ppm

    • Number of scans: 16-64

    • Relaxation delay: 1-2 s

    • Pulse angle: 30-45°

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Typical parameters:

    • Spectral width: 220 ppm

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 s

  • Process the spectrum similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • Typical parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • A mass spectrometer, for example, an Electrospray Ionization Time-of-Flight (ESI-TOF) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-TOF):

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature).

  • Acquire the mass spectrum in positive ion mode.

  • Mass range: m/z 50-500.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow for this compound.

Proposed Synthetic Workflow for this compound cluster_start Starting Material cluster_synthesis Synthetic Step cluster_reagents Reagents cluster_product Final Product start 2,3-Diaminopyridine synthesis Iodination start->synthesis Reacts with product This compound synthesis->product Yields reagents Iodine (I₂) and a base (e.g., NaHCO₃) in a suitable solvent (e.g., DMF) reagents->synthesis Utilizing

Caption: A diagram illustrating the proposed synthetic pathway for this compound.

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Structural Confirmation and Purity Assessment nmr->data Provides structural details ir->data Identifies functional groups ms->data Confirms molecular weight

Caption: A workflow diagram for the spectroscopic analysis of this compound.

The Rising Potential of Iodinated Diaminopyridines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs. The introduction of iodine into this privileged structure offers a unique avenue for modulating physiochemical properties and enhancing biological activity. This technical guide provides an in-depth exploration of the potential biological activities of iodinated diaminopyridines, with a focus on their anticancer, kinase inhibitory, and anti-tubercular properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to serve as a comprehensive resource for researchers in the field.

Quantitative Assessment of Biological Activity

The biological efficacy of iodinated diaminopyridines and their derivatives has been quantified across various studies. The following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) against different cell lines and pathogens.

Table 1: Anticancer Activity of Diaminopyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 9kA549 (Lung Carcinoma)2.14
HCT-116 (Colon Carcinoma)3.59
PC-3 (Prostate Carcinoma)5.52
MCF-7 (Breast Carcinoma)3.69
Compound 13fA549 (Lung Carcinoma)1.98
HCT-116 (Colon Carcinoma)2.78
PC-3 (Prostate Carcinoma)4.27
MCF-7 (Breast Carcinoma)4.01
Compound A12A549 (Lung Carcinoma)0.13[1]
MDA-MB-231 (Breast Carcinoma)0.094[1]

Table 2: Anti-Tubercular Activity of Diaminopyrimidine Derivatives

CompoundStrainMIC (µg/mL)Reference
Isoniazid (Low-level resistance)M. tuberculosis>1.0 - 8.0[2]
Isoniazid (High-level resistance)M. tuberculosis>8.0[2]
Ethambutol (Low-level resistance)M. tuberculosis≤10.0[2]

Note: The data in Table 2 pertains to non-iodinated diaminopyrimidine derivatives and is provided for comparative purposes due to the limited availability of specific MIC values for iodinated analogs in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of iodinated diaminopyridines.

Synthesis of 2,4-Diamino-5-iodo-6-substituted Pyrimidines

A robust five-step synthesis for 2,4-diamino-5-iodo-6-substituted pyrimidines has been established, providing a versatile platform for generating a library of derivatives.[3]

Step 1: Chlorination

  • 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine.

Step 2: Nucleophilic Substitution

  • The resulting 2,4-diamino-6-chloropyrimidine is reacted with a suitable nucleophile, such as (S)-2,3-isopropylidene glycerol or (R)-2,3-isopropylidene glycerol, in the presence of a base like sodium hydride in a solvent such as dry DMSO. This step introduces a substituent at the 6-position.

Step 3: Iodination

  • The 5-position of the diaminopyrimidine ring is iodinated using N-iodosuccinimide in a solvent like dry acetonitrile to produce the 2,4-diamino-5-iodo-6-substituted pyrimidine derivative.[3]

Step 4: Suzuki Reaction

  • The iodinated derivative undergoes a Suzuki coupling reaction with a boronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., EtOH/toluene/H2O or THF/H2O) to introduce an aryl group at the 5-position.[3]

Step 5: Deprotection

  • Finally, any protecting groups, such as the isopropylidene group, are removed using an acidic solution (e.g., 0.25 M H2SO4) to yield the final target compound.[3]

G Synthesis of 2,4-Diamino-5-iodo-6-substituted Pyrimidines A 2,4-Diamino-6-hydroxypyrimidine B 2,4-Diamino-6-chloropyrimidine A->B POCl3 C 2,4-Diamino-6-substituted Pyrimidine B->C Nucleophile (e.g., Diol) D 2,4-Diamino-5-iodo-6-substituted Pyrimidine C->D N-Iodosuccinimide E 2,4-Diamino-5-aryl-6-substituted Pyrimidine D->E Suzuki Coupling (Boronic Acid, Pd catalyst) F Final Product (Deprotected) E->F Deprotection (Acid)

Synthetic Workflow for Iodinated Diaminopyrimidines.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5]

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the iodinated diaminopyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G MTT Assay Workflow A Seed Cells in 96-well Plate B Add Iodinated Diaminopyridine Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay for Determining Anticancer Activity.
Kinase Inhibition Assay

The inhibitory potential of iodinated diaminopyrimidines against specific kinases can be evaluated using various assay formats, such as luminescence-based assays that measure ATP consumption.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well plate. Include a vehicle control and a known kinase inhibitor as a positive control.

  • Kinase Reaction: Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in an appropriate assay buffer. Add this mixture to the wells to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed.

  • ATP Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based system) to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 or Ki value.

G Kinase Inhibition Assay Workflow A Prepare Compound Dilutions B Add Compounds to 384-well Plate A->B D Initiate Kinase Reaction B->D C Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) C->D E Incubate D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 / Ki G->H

Workflow for Kinase Inhibition Assays.

Potential Signaling Pathways

While the specific signaling pathways modulated by iodinated diaminopyridines are still under active investigation, the broader class of diaminopyrimidines is known to interact with several key cellular signaling cascades. It is hypothesized that iodinated derivatives may exhibit similar or enhanced activities through these pathways.

Focal Adhesion Kinase (FAK) Signaling

Several diaminopyrimidine derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and survival.[1] Inhibition of FAK can disrupt downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, ultimately leading to reduced cancer cell proliferation and induction of apoptosis.[1]

G FAK Signaling Pathway Inhibition cluster_0 Cell Exterior cluster_1 Cytoplasm Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K MAPK MAPK FAK->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Iodinated_DP Iodinated Diaminopyrimidine Iodinated_DP->FAK Inhibition

Inhibition of FAK Signaling by Diaminopyrimidines.
Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine core is a classic scaffold for inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway required for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is the basis for the antimicrobial and anticancer activity of drugs like trimethoprim and methotrexate. It is plausible that iodinated diaminopyrimidines could also act as DHFR inhibitors, with the iodine atom potentially influencing binding affinity and selectivity.

Neurological Activity

Certain non-iodinated aminopyridines, such as 3,4-diaminopyridine, are known to act as potassium channel blockers and are used in the treatment of neurological disorders like Lambert-Eaton myasthenic syndrome and multiple sclerosis.[6][7][8][9] These compounds enhance the release of acetylcholine at the neuromuscular junction by prolonging the action potential. While the neurological effects of iodinated diaminopyridines have not been extensively studied, the potential for these compounds to modulate ion channel activity warrants further investigation.

Conclusion

Iodinated diaminopyrimidines represent a promising class of compounds with diverse potential biological activities. Their synthesis is achievable through established chemical routes, and their efficacy can be evaluated using standard in vitro assays. While current research has highlighted their potential as anticancer and anti-tubercular agents, further exploration into their effects on kinase signaling and neurological targets is warranted. The information presented in this guide serves as a foundational resource to stimulate and support further research and development in this exciting area of medicinal chemistry.

References

Retrosynthetic Analysis and Synthetic Strategy for 5-Iodopyridine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth retrosynthetic analysis of 5-iodopyridine-2,3-diamine, a crucial building block in pharmaceutical and materials science. The document outlines a plausible synthetic pathway, presents detailed experimental protocols for key transformations, and summarizes quantitative data to facilitate laboratory synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound (1), suggests a synthetic route commencing from the readily available starting material, 2-aminopyridine (4). The primary disconnections involve the two amino groups and the iodo substituent.

The retrosynthesis begins with the disconnection of the C-N bonds of the diamine functionality. The 3-amino group can be traced back to a nitro group, a common precursor, leading to intermediate 2-amino-5-iodo-3-nitropyridine (2). This transformation is a standard reduction of a nitro aromatic compound.

Further disconnection of the nitro and iodo groups from the pyridine ring leads to 2-amino-5-iodopyridine (3) and subsequently to the parent 2-aminopyridine (4). The introduction of the iodo group at the 5-position can be achieved through electrophilic iodination, and the subsequent nitration at the 3-position is directed by the activating amino group.

Retrosynthesis This compound (1) This compound (1) 2-Amino-5-iodo-3-nitropyridine (2) 2-Amino-5-iodo-3-nitropyridine (2) This compound (1)->2-Amino-5-iodo-3-nitropyridine (2) C-N Disconnection (Reduction) 2-Amino-5-iodopyridine (3) 2-Amino-5-iodopyridine (3) 2-Amino-5-iodo-3-nitropyridine (2)->2-Amino-5-iodopyridine (3) C-N Disconnection (Nitration) 2-Aminopyridine (4) 2-Aminopyridine (4) 2-Amino-5-iodopyridine (3)->2-Aminopyridine (4) C-I Disconnection (Iodination)

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis translates the retrosynthetic analysis into a practical laboratory workflow. The proposed pathway involves three key steps starting from 2-aminopyridine.

Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 2-Aminopyridine 2-Aminopyridine Iodine, H2O2, H2O Iodine, H2O2, H2O 2-Aminopyridine->Iodine, H2O2, H2O 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Iodine, H2O2, H2O->2-Amino-5-iodopyridine 2-Amino-5-iodopyridine_step2 2-Amino-5-iodopyridine H2SO4, HNO3 H2SO4, HNO3 2-Amino-5-iodopyridine_step2->H2SO4, HNO3 2-Amino-5-iodo-3-nitropyridine 2-Amino-5-iodo-3-nitropyridine H2SO4, HNO3->2-Amino-5-iodo-3-nitropyridine 2-Amino-5-iodo-3-nitropyridine_step3 2-Amino-5-iodo-3-nitropyridine Fe, HCl, Ethanol/H2O Fe, HCl, Ethanol/H2O 2-Amino-5-iodo-3-nitropyridine_step3->Fe, HCl, Ethanol/H2O This compound This compound Fe, HCl, Ethanol/H2O->this compound

Caption: Proposed synthetic workflow for this compound.

2.1. Step 1: Synthesis of 2-Amino-5-iodopyridine

This procedure follows the direct iodination of 2-aminopyridine in an aqueous medium, which is an environmentally benign approach.[1][2]

  • Protocol:

    • Dissolve 2-aminopyridine in water.

    • With stirring, add iodine in portions while maintaining the temperature below 80°C.

    • After the addition of iodine is complete, maintain the temperature at 80-90°C for 1-3 hours.

    • Carefully add hydrogen peroxide dropwise, and continue to maintain the temperature at 80-90°C for an additional 1-4 hours.

    • Upon completion of the reaction, heat the mixture to reflux for 20-30 minutes.

    • Cool the reaction mixture and filter the resulting precipitate.

    • Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.

2.2. Step 2: Synthesis of 2-Amino-5-iodo-3-nitropyridine

The nitration of the halogenated aminopyridine is a critical step. The following protocol is adapted from the nitration of 2-amino-5-bromopyridine.[3]

  • Protocol:

    • In a flask equipped with a stirrer and thermometer and immersed in an ice bath, add concentrated sulfuric acid.

    • Add 2-amino-5-iodopyridine portion-wise, ensuring the temperature does not exceed 5°C.

    • Add 95% nitric acid dropwise with vigorous stirring at 0°C.

    • After the addition, stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to yield 2-amino-5-iodo-3-nitropyridine.

2.3. Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. A common and effective method is the use of iron in an acidic medium.[3]

  • Protocol:

    • To a flask fitted with a reflux condenser, add 2-amino-5-iodo-3-nitropyridine, reduced iron powder, 95% ethanol, and water.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture on a steam bath for 1 hour.

    • After the reaction is complete, filter the hot mixture to remove the iron, and wash the iron residue with hot 95% ethanol.

    • Combine the filtrate and washings and evaporate to dryness.

    • Recrystallize the residue from water to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the reported yields and reaction conditions for analogous transformations found in the literature. These values can serve as a benchmark for the synthesis of this compound.

StepReactionStarting MaterialProductReagentsTemperature (°C)Time (h)Yield (%)Reference
1Iodination2-Aminopyridine2-Amino-5-iodopyridineI₂, H₂O₂, H₂O80-902-7~83[1]
2Nitration2-Amino-5-bromopyridine2-Amino-5-bromo-3-nitropyridineH₂SO₄, HNO₃0-603High[3]
3Reduction2-Amino-5-bromo-3-nitropyridine2,3-Diamino-5-bromopyridineFe, HCl, EtOH/H₂OReflux169-76[3]

Disclaimer: The provided experimental protocols are based on literature procedures for similar compounds and may require optimization for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions.

References

Navigating the Synthesis and Procurement of 5-Iodopyridine-2,3-diamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the commercial availability and provides a comprehensive overview for the procurement and utilization of 5-Iodopyridine-2,3-diamine, a novel pyridine derivative of interest to researchers in drug development and organic synthesis. Due to its limited commercial availability, this guide focuses on a proposed synthetic route, starting materials, and the applications of structurally similar compounds to provide a foundational understanding for its potential use.

Commercial Availability and Supplier Landscape

Direct commercial suppliers for this compound are not readily identifiable, suggesting its status as a rare or novel chemical compound. Researchers will likely need to undertake a custom synthesis or engage with a contract research organization (CRO) for its preparation. However, a variety of structurally related compounds and potential starting materials are commercially available from numerous suppliers.

Table 1: Commercial Availability of Key Starting Materials and Analogs
Compound NameCAS NumberRepresentative SuppliersPurityNotes
2-Amino-3-nitropyridine4214-75-9Santa Cruz Biotechnology, Tokyo Chemical Industry, Henan Fengda Chemical Co., Ltd>98%A potential precursor for introducing the 2-amino and 3-nitro groups.[1][2][3][4]
2-Chloro-3-nitropyridine5470-18-8Thermo Scientific Chemicals, Santa Cruz Biotechnology, Chem-Impex, Amerigo Scientific>99%An alternative starting material for the synthesis.[5][6][7][8]
2,3-Dichloropyridine2402-77-9ChemicalBook, Nordmann, Otto Chemie Pvt. Ltd.>99%Could be a substrate for amination reactions.[9][10][11][12]
2-Amino-5-iodopyridine20511-12-0Thermo Scientific Chemicals, Chem-Impex, Sihauli Chemicals Private Limited>97%Contains the desired iodo-substituent at the 5-position.[13][14][15][16]
2-Chloro-5-iodopyridine69045-79-0Sigma-Aldrich, Santa Cruz Biotechnology, Xinchem>97%An iodo-substituted precursor that could undergo amination.[17][18][19][20]
2,3-Diamino-5-bromopyridine38875-53-5Not explicitly searched, but literature suggests it is a known compound.N/AA commercially available, closely related structural analog.

Proposed Synthetic Pathway for this compound

Given the absence of a direct synthetic protocol, a plausible multi-step synthesis is proposed based on established pyridine chemistry. The following workflow outlines a potential route starting from the commercially available 2-amino-3-nitropyridine.

G cluster_0 Proposed Synthesis of this compound A 2-Amino-3-nitropyridine B 2-Amino-3-nitro-5-iodopyridine A->B Iodination C This compound B->C Reduction

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Step 1: Iodination of 2-Amino-3-nitropyridine

This step aims to introduce an iodine atom at the 5-position of the pyridine ring.

  • Methodology: To a solution of 2-amino-3-nitropyridine in a suitable solvent (e.g., glacial acetic acid or sulfuric acid), an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) would be added portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction mixture would be stirred until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction would be quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product extracted with an organic solvent. Purification would be achieved by column chromatography or recrystallization to yield 2-amino-3-nitro-5-iodopyridine.

Step 2: Reduction of the Nitro Group

This step involves the reduction of the nitro group to an amino group to form the desired diamine.

  • Methodology: The 2-amino-3-nitro-5-iodopyridine intermediate would be dissolved in a solvent such as ethanol, methanol, or ethyl acetate. A reducing agent would then be added. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, or chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid. The reaction progress would be monitored by TLC or LC-MS. After completion, the catalyst (if used) would be filtered off, and the solvent removed under reduced pressure. The crude product would be purified by an appropriate method, such as acid-base extraction or column chromatography, to afford the final product, this compound.

Potential Applications and Research Context

While specific data on this compound is unavailable, the applications of its bromo-analog, 2,3-diamino-5-bromopyridine, can provide valuable insights into its potential utility. Diaminopyridines are important building blocks in medicinal chemistry, often serving as scaffolds for the synthesis of kinase inhibitors, and other biologically active molecules. The presence of a halogen atom provides a handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Research Workflow for a Novel Compound

The procurement and utilization of a novel compound like this compound in a research setting would typically follow a structured workflow.

G cluster_1 Research Utilization Workflow A Literature Review & Synthesis Design B Procurement of Starting Materials A->B C In-house Synthesis & Purification B->C D Structural Characterization (NMR, MS) C->D E Biological Screening / Assay Development D->E F Lead Optimization / Further Synthesis E->F

Caption: General workflow for the utilization of a novel synthesized compound.

This guide provides a foundational resource for researchers interested in this compound. By outlining a plausible synthetic route and highlighting the commercial availability of necessary precursors, it aims to facilitate the exploration of this and other novel chemical entities in drug discovery and development.

References

A Technical Guide to the Safe Handling of 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety and handling precautions for 5-Iodopyridine-2,3-diamine, intended for researchers, scientists, and professionals in drug development. The information is synthesized from data on structurally similar compounds to ensure the highest safety standards in the absence of direct data.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be hazardous. The following table summarizes the potential hazards.

Hazard Class Category Hazard Statement
Acute Toxicity, Oral3Toxic if swallowed.[1][2]
Skin Corrosion/Irritation2Causes skin irritation.[1][3][4]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.[3][5]

GHS Pictograms (Anticipated) :

  • alt text

  • alt text

Handling and Storage

Proper handling and storage are crucial to minimize risk.

Aspect Precaution
Handling Use only in a well-ventilated area or under a chemical fume hood.[1] Avoid breathing dust.[6] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[1][6]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[3][5][7] Store locked up.[1][3] Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

PPE Type Specification
Eye/Face Protection Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5][7]
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7]

First Aid Measures

In case of exposure, follow these first aid measures immediately.

Exposure Route First Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][5]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2]

Physical and Chemical Properties

The following physical and chemical properties are estimated based on related compounds.

Property Value
Molecular Formula C5H6IN3
Molecular Weight 235.03 g/mol
Appearance Likely a solid (e.g., White to Yellow Solid).[8]
Solubility May exhibit moderate solubility in polar solvents.[8]

General Experimental Protocol for Safe Handling of Solid Chemicals

This protocol outlines a general procedure for safely handling solid chemical reagents like this compound in a laboratory setting.

  • Preparation:

    • Conduct a pre-work risk assessment, reviewing the Safety Data Sheet (SDS) for the chemical and any reagents to be used.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE, including a lab coat, chemical safety goggles, and appropriate gloves.

    • Prepare the work area by removing unnecessary items and ensuring a spill kit is accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If transferring to a reaction vessel, do so carefully to prevent spillage.

  • Dissolution:

    • When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Reaction:

    • Conduct the reaction in a properly set up apparatus within the fume hood.

    • Continuously monitor the reaction for any unexpected changes.

  • Work-up and Purification:

    • Handle all subsequent steps, such as extraction, filtration, and chromatography, within the fume hood.

    • Be mindful of the potential for the compound to be present in waste streams.

  • Waste Disposal:

    • Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers.

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Decontamination:

    • Thoroughly clean the work area and any equipment used with an appropriate solvent.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.

Safe_Chemical_Handling_Workflow Safe Chemical Handling Workflow A Preparation (Risk Assessment, PPE) B Weighing & Transfer (Fume Hood) A->B C Dissolution B->C D Reaction C->D E Work-up & Purification D->E F Waste Disposal (Labeled Containers) E->F G Decontamination (Clean Area, Wash Hands) F->G

Caption: A workflow diagram illustrating the key stages of safe chemical handling in a laboratory setting.

Signaling Pathways and Experimental Workflows

Due to the nature of this guide focusing on safety and handling, diagrams for signaling pathways are not applicable. The provided workflow diagram above illustrates the logical relationship for safe handling.

References

An In-Depth Technical Guide to the Synthetic Routes for Iodination of 2,3-Diaminopyridine and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the iodination of 2,3-diaminopyridine, a crucial scaffold in medicinal chemistry. This document details various synthetic routes, experimental protocols, and the significant role of iodinated diaminopyridine derivatives as potent kinase inhibitors in oncological drug discovery.

Introduction

2,3-Diaminopyridine and its derivatives are privileged heterocyclic structures in drug development, serving as key intermediates in the synthesis of a wide range of biologically active compounds. The introduction of an iodine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of these molecules. The iodine moiety can act as a handle for further functionalization via cross-coupling reactions or can enhance binding affinity to biological targets through halogen bonding. This guide explores the synthetic strategies for the regioselective iodination of 2,3-diaminopyridine and discusses the therapeutic potential of the resulting iodo-derivatives, particularly in the context of kinase inhibition and cancer therapy.

Synthetic Routes for the Iodination of 2,3-Diaminopyridine

The direct iodination of 2,3-diaminopyridine presents a challenge due to the high electron density of the pyridine ring, which is activated by two amino groups, potentially leading to multiple iodination products and side reactions. The regioselectivity of the iodination is governed by the directing effects of the amino groups. The -NH2 group is an ortho-, para-director. In 2,3-diaminopyridine, the positions ortho and para to the 2-amino group are 3 and 6, and for the 3-amino group, they are 2, 4, and 6. Therefore, electrophilic substitution is anticipated to be most favorable at the C4, C5, and C6 positions.

Several methods have been developed for the iodination of aminopyridines and other electron-rich aromatic compounds, which can be adapted for 2,3-diaminopyridine.

Method 1: Iodination using Iodine and an Oxidizing Agent

This method involves the in-situ generation of a more electrophilic iodine species (I+) from molecular iodine using an oxidizing agent.

1.1. Iodine and Hydrogen Peroxide: A greener and accessible method for the direct iodination of 2-aminopyridine has been reported using water as the solvent. This approach can be adapted for 2,3-diaminopyridine.

1.2. Iodine with Potassium Iodate/Potassium Iodide in Acidic Medium: This system generates iodine in situ, which then acts as the iodinating agent. This method has been successfully applied to the synthesis of 2-amino-5-bromo-3-iodopyridine.

Method 2: Electrophilic Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds. The reaction is often carried out in the presence of an acid catalyst.

Method 3: Iodination via Diazotization-Iodination

This indirect method involves the diazotization of an amino group followed by treatment with an iodide salt. While this is a common method for introducing iodine to an aromatic ring, it would require a pre-functionalized diaminopyridine with an additional amino group at the desired position for iodination, which is a less direct route.

Tabulated Summary of Synthetic Data

MethodIodinating Reagent(s)SubstrateProductSolventReaction ConditionsYield (%)Reference
1.1 I₂ / H₂O₂2-Aminopyridine2-Amino-5-iodopyridineWater80-90°C, 1-3 hNot specified[Patent]
1.2 KIO₃ / KI / H₂SO₄2-Amino-5-bromopyridine2-Amino-5-bromo-3-iodopyridineWater100°C, 1.5 h73.7[1]
2 N-Iodosuccinimide (NIS)Electron-rich aromaticsIodo-aromaticsAcetonitrile / Trifluoroacetic acidRoom temperature, 2-24 hVaries[2]

Detailed Experimental Protocols

Protocol 1.1: Iodination of 2-Aminopyridine using Iodine and Hydrogen Peroxide (Adapted for 2,3-Diaminopyridine)
  • Dissolve 2,3-diaminopyridine (1 equivalent) in water.

  • Heat the solution to 80-90°C with stirring.

  • Add iodine (1-1.2 equivalents) portion-wise to the solution.

  • After the addition of iodine, maintain the temperature for 1-3 hours.

  • Slowly add hydrogen peroxide (0.3-1.2 equivalents) dropwise to the reaction mixture.

  • Continue to stir at 80-90°C for an additional 1-4 hours.

  • After the reaction is complete, heat the mixture to reflux for 20-30 minutes.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the filter cake with ice-cold water and dry to obtain the iodinated 2,3-diaminopyridine.

Note: The regioselectivity of this reaction on 2,3-diaminopyridine needs to be determined experimentally. A mixture of mono-, di-, and tri-iodinated products may be formed.

Protocol 1.2: Iodination of 2-Amino-5-bromopyridine using Potassium Iodate and Potassium Iodide (Adapted for 2,3-Diaminopyridine)
  • Dissolve 2,3-diaminopyridine (1 equivalent) in 2 M sulfuric acid.

  • Add potassium iodate (0.5 equivalents) portion-wise to the stirred solution.

  • Heat the mixture to 100°C.

  • Add a solution of potassium iodide (0.6 equivalents) in water dropwise over 30 minutes.

  • Continue stirring at 100°C for 1.5 hours.

  • Cool the reaction to room temperature and adjust the pH to 8 with ammonia.

  • Cool the mixture to 10°C for 1 hour and collect the precipitate by filtration.

  • Wash the filter cake with cold water and recrystallize from ethanol to afford the iodinated product.[1]

Note: This method is expected to favor iodination at the position para to one of the amino groups, likely the C5 position.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) (General Procedure)
  • Dissolve 2,3-diaminopyridine (1 equivalent) in a mixture of dichloromethane and acetonitrile.

  • Add trifluoroacetic acid (catalytic amount to 1 equivalent).

  • Add N-iodosuccinimide (1 equivalent for mono-iodination) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow

The general workflow for the synthesis and subsequent biological evaluation of iodinated 2,3-diaminopyridine derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2_3_DAP 2,3-Diaminopyridine Iodination Iodination (e.g., NIS, I2/H2O2) 2_3_DAP->Iodination Iodo_DAP Iodo-2,3-diaminopyridine Iodination->Iodo_DAP Functionalization Further Functionalization (e.g., Suzuki, Sonogashira coupling) Iodo_DAP->Functionalization Final_Compound Final Bioactive Compound Functionalization->Final_Compound Kinase_Assay In vitro Kinase Assay Final_Compound->Kinase_Assay Cell_Assay Cell-based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay In_Vivo In vivo Animal Models Cell_Assay->In_Vivo SAR Structure-Activity Relationship (SAR) In_Vivo->SAR

Caption: General workflow for the synthesis and biological evaluation of iodinated 2,3-diaminopyridine derivatives.

Potential Signaling Pathway Inhibition

Derivatives of diaminopyrimidines and related fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have been extensively studied as inhibitors of various protein kinases implicated in cancer.[3][4][5] While specific data for iodinated 2,3-diaminopyridine is emerging, based on the activity of analogous compounds, a likely mechanism of action is the inhibition of kinase-mediated signaling pathways that control cell proliferation, survival, and angiogenesis. One such critical pathway is the Focal Adhesion Kinase (FAK) signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K Src->PI3K Grb2_Sos Grb2/Sos Src->Grb2_Sos Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Iodo_DAP_Derivative Iodo-2,3-diaminopyridine Derivative Iodo_DAP_Derivative->FAK Inhibition

Caption: Potential mechanism of action of an iodo-2,3-diaminopyridine derivative inhibiting the FAK signaling pathway.

Role in Drug Development

Iodinated 2,3-diaminopyridine derivatives are valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The diaminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The introduction of iodine can enhance the inhibitory potency and selectivity of these compounds.

For example, diaminopyrimidine derivatives have been designed as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cancer cell adhesion, proliferation, and migration.[3] Inhibition of FAK signaling can lead to apoptosis in cancer cells. Similarly, pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from 2,3-diaminopyridine, have shown inhibitory activity against other kinases like PIM-1, VEGFR-2, and HER-2, all of which are important targets in oncology.[4][5][6]

The iodinated derivatives of 2,3-diaminopyridine can be further elaborated using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a variety of substituents, allowing for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships (SAR).

Conclusion

The iodination of 2,3-diaminopyridine provides a versatile platform for the development of novel therapeutic agents. This guide has outlined several synthetic strategies to access these important intermediates. The resulting iodinated compounds hold significant promise, particularly as kinase inhibitors for the treatment of cancer. Further research into the synthesis and biological evaluation of iodo-2,3-diaminopyridine derivatives is warranted to fully explore their therapeutic potential. The detailed experimental protocols and the conceptual framework for their mechanism of action provided herein are intended to facilitate these future drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures prevalent in medicinally important compounds.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-iodopyridine-2,3-diamine with various arylboronic acids. The presence of two amino groups on the pyridine ring can present challenges, such as potential catalyst inhibition through coordination of the nitrogen lone pairs to the palladium center.[1] However, with the appropriate selection of catalyst, ligand, base, and solvent system, high yields of the desired 5-aryl-pyridine-2,3-diamine products can be achieved without the need for protecting the amine functionalities. The use of an iodo-substituted pyridine is advantageous as the carbon-iodine bond is generally more reactive in the oxidative addition step of the catalytic cycle compared to bromo or chloro substituents.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. This reaction typically utilizes a palladium catalyst, a base, and a suitable solvent system to afford the corresponding 5-aryl-pyridine-2,3-diamine.

Reaction scheme of Suzuki coupling of this compound with a generic arylboronic acid.

Caption: General scheme of the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Experimental Protocols

This section details two common protocols for the Suzuki-Miyaura coupling of this compound: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃], 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1, DMF/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and heating apparatus (e.g., heating mantle, oil bath)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of this compound).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup:

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[1]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1, DMF, or ethanol/water)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst.

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the same workup and purification procedures as described in Protocol 1.

Data Presentation

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These data are provided as a reference for expected outcomes with this compound, which is anticipated to exhibit similar or higher reactivity due to the iodo leaving group.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-pyridine-2,3-diamine (analog)75
24-Methylphenylboronic acid5-(4-Methylphenyl)-pyridine-2,3-diamine (analog)82
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-pyridine-2,3-diamine (analog)85
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-pyridine-2,3-diamine (analog)78
53-Fluorophenylboronic acid5-(3-Fluorophenyl)-pyridine-2,3-diamine (analog)72
62-Thienylboronic acid5-(Thiophen-2-yl)-pyridine-2,3-diamine (analog)68

Reaction conditions for the data in this table are based on protocols for structurally similar compounds.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Arylboronic Acid - Base - Catalyst Setup Assemble Reaction under Inert Gas Reagents->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir (Conventional or Microwave) Setup->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Extraction Aqueous Workup & Extraction Monitoring->Extraction Complete Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands (e.g., bulky, electron-rich phosphine ligands like XPhos or SPhos), bases, and solvent systems. The presence of the free amino groups can sometimes inhibit the catalyst, and specialized ligands can mitigate this effect.

  • Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation. Ensuring a thoroughly inert atmosphere and using anhydrous solvents can help minimize these side reactions.

  • Purification Challenges: The diamino products can be polar. Cation-exchange chromatography can be an effective method for purifying aminopyridine derivatives.[2] Alternatively, derivatization of the amino groups prior to coupling and subsequent deprotection can be considered, although this adds extra synthetic steps. For the purification of 2,3-diaminopyridine and its derivatives, extraction with solvents like ethyl acetate followed by crystallization can also be effective.[3]

References

The Pivotal Role of 5-Iodopyridine-2,3-diamine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Iodopyridine-2,3-diamine as a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. The unique structural features of this diamine make it a valuable building block for constructing complex heterocyclic scaffolds, such as those found in targeted cancer therapies.

Introduction

This compound is a substituted diaminopyridine that serves as a critical precursor in the synthesis of various heterocyclic compounds, including imidazopyridines and pyrido[2,3-b]pyrazines. These core structures are prevalent in a class of drugs known as kinase inhibitors, which are designed to block the action of specific protein kinases involved in cell signaling pathways that control cell growth and division. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.

The presence of the iodine atom at the 5-position of the pyridine ring offers a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of diverse functional groups to modulate the pharmacological properties of the final drug molecule. The adjacent amino groups provide a reactive site for the facile construction of fused imidazole or pyrazine rings, forming the core scaffold of many kinase inhibitors.

This document outlines the synthesis of this compound and its subsequent application in the preparation of a pyrido[2,3-b]pyrazine derivative, a common core in kinase inhibitors. Furthermore, it details the signaling pathway targeted by prominent kinase inhibitors like vemurafenib and dabrafenib, which are used in the treatment of melanoma with BRAF V600E mutations.[1][2]

Data Presentation

Table 1: Synthesis of 2-Amino-5-iodo-3-nitropyridine

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
12-Amino-3-nitropyridineN-Iodosuccinimide (NIS)AcetonitrileRoom Temp.1285>95

Table 2: Reduction of 2-Amino-5-iodo-3-nitropyridine to this compound

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
22-Amino-5-iodo-3-nitropyridineIron powder, Ammonium chlorideEthanol/Water80390>98

Table 3: Synthesis of a Pyrido[2,3-b]pyrazine Derivative

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
3This compound, BenzilAcetic acidEthanolReflux488>97

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2,3-diamino-5-bromopyridine.[3]

Step 1: Synthesis of 2-Amino-5-iodo-3-nitropyridine

  • Materials:

    • 2-Amino-3-nitropyridine (1.39 g, 10 mmol)

    • N-Iodosuccinimide (NIS) (2.25 g, 10 mmol)

    • Acetonitrile (50 mL)

  • Procedure:

    • To a stirred solution of 2-amino-3-nitropyridine in acetonitrile, add N-Iodosuccinimide in one portion at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction, pour the mixture into ice-cold water.

    • The precipitated solid is filtered, washed with cold water, and dried under vacuum to afford 2-amino-5-iodo-3-nitropyridine.

  • Expected Yield: ~85%

Step 2: Reduction to this compound

  • Materials:

    • 2-Amino-5-iodo-3-nitropyridine (2.65 g, 10 mmol)

    • Iron powder (2.8 g, 50 mmol)

    • Ammonium chloride (2.67 g, 50 mmol)

    • Ethanol (40 mL)

    • Water (10 mL)

  • Procedure:

    • In a round-bottom flask, suspend 2-amino-5-iodo-3-nitropyridine in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the mixture to 80°C and stir vigorously for 3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

    • Wash the celite pad with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting residue is purified by column chromatography on silica gel to yield this compound.

  • Expected Yield: ~90%

Protocol 2: Synthesis of a Pyrido[2,3-b]pyrazine Derivative

This protocol describes a general method for the condensation of a diaminopyridine with a 1,2-dicarbonyl compound to form a pyrido[2,3-b]pyrazine core.

  • Materials:

    • This compound (2.35 g, 10 mmol)

    • Benzil (2.10 g, 10 mmol)

    • Ethanol (50 mL)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve this compound and benzil in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired 7-iodo-2,3-diphenylpyrido[2,3-b]pyrazine.

  • Expected Yield: ~88%

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclocondensation A 2-Amino-3-nitropyridine B 2-Amino-5-iodo-3-nitropyridine A->B NIS, Acetonitrile C This compound B->C Fe, NH4Cl, EtOH/H2O E Pyrido[2,3-b]pyrazine Derivative C->E D Benzil D->E

Caption: Synthetic workflow for a pyrido[2,3-b]pyrazine derivative.

BRAF_V600E_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF_V600E BRAF V600E (Mutated) RAS->BRAF_V600E Constitutive Activation MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, & Angiogenesis Transcription->Proliferation Vemurafenib Vemurafenib / Dabrafenib Vemurafenib->BRAF_V600E Inhibition

Caption: BRAF V600E signaling pathway and inhibition by vemurafenib/dabrafenib.[4][5]

Discussion

The protocols provided herein offer a robust and reproducible methodology for the synthesis of this compound and its subsequent elaboration into a pyrido[2,3-b]pyrazine scaffold. The iodinated diamine is a particularly attractive intermediate due to the potential for introducing a wide array of substituents at the 5-position via well-established cross-coupling chemistries, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This versatility allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

The pyrido[2,3-b]pyrazine core is a privileged scaffold in the design of kinase inhibitors. Its rigid, planar structure can effectively mimic the adenine region of ATP, allowing for competitive binding to the ATP-binding pocket of various kinases. The substituents on this core, introduced via the versatile chemistry of the starting materials, are crucial for achieving selectivity and potency against the target kinase.

The BRAF V600E mutation is a key driver in many melanomas, leading to constitutive activation of the MAPK signaling pathway and uncontrolled cell proliferation.[2][6] Vemurafenib and dabrafenib are potent and selective inhibitors of the BRAF V600E mutant kinase.[1][7] By blocking the activity of this mutated protein, these drugs effectively shut down the aberrant signaling cascade, leading to tumor cell apoptosis and regression. The development of such targeted therapies, facilitated by the availability of key intermediates like this compound, represents a significant advancement in the treatment of cancer.

References

Application of 5-Iodopyridine-2,3-diamine in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications of 5-Iodopyridine-2,3-diamine in materials science are not extensively documented in current scientific literature. The following application notes and protocols are proposed based on the known reactivity of its structural analogs, namely other diaminopyridines and iodo-substituted aromatic compounds. These proposals aim to guide researchers in exploring the potential of this compound as a versatile building block for novel functional materials.

Introduction

This compound is a trifunctional aromatic compound possessing two vicinal amino groups and an iodine substituent on a pyridine ring. This unique combination of reactive sites makes it a promising, yet underexplored, precursor for a variety of advanced materials. The diamine functionality is well-suited for polymerization reactions to form polyamides and polyimides, or for chelation with metal ions to construct metal-organic frameworks (MOFs). The iodo group offers a reactive handle for post-synthetic modification or direct incorporation into conjugated systems via cross-coupling reactions. This document outlines potential applications and provides detailed, albeit hypothetical, experimental protocols for the use of this compound in the synthesis of polymers and MOFs.

Application Notes

Synthesis of High-Performance Polymers

The 2,3-diamine moiety of this compound can react with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The incorporation of the pyridine ring into the polymer backbone is expected to enhance thermal stability and mechanical properties. Furthermore, the presence of the iodine atom provides a site for subsequent functionalization, allowing for the tuning of the polymer's properties, such as solubility, processability, and electronic characteristics.

Potential Advantages:

  • Enhanced Thermal Stability: The rigid pyridine unit can increase the glass transition temperature (Tg) and decomposition temperature of the resulting polymers.

  • Tunable Properties: The iodo group can be substituted using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce different functional groups, thereby modifying the polymer's properties.

  • Improved Mechanical Strength: Aromatic polyamides and polyimides are known for their high tensile strength and modulus.

Precursor for Conjugated Polymers

The iodo-substituent on the pyridine ring is a versatile functional group for palladium-catalyzed cross-coupling reactions. This allows for the synthesis of π-conjugated polymers where the this compound unit is coupled with other aromatic or vinylic building blocks. The resulting materials could exhibit interesting optoelectronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The diamine groups can also be used to tune the electronic properties or to anchor the polymer to surfaces.

Potential Applications:

  • Organic photovoltaics (OPVs)

  • Organic light-emitting diodes (OLEDs)

  • Organic field-effect transistors (OFETs)

  • Sensors

Ligand for Metal-Organic Frameworks (MOFs)

The two adjacent amino groups and the pyridine nitrogen of this compound can act as a tridentate ligand for the synthesis of metal-organic frameworks. The resulting MOFs could possess interesting topologies and functionalities. The iodo-group can be used for post-synthetic modification of the MOF, introducing catalytic sites or other functional moieties within the pores.

Potential Attributes:

  • High Porosity and Surface Area: MOFs are known for their exceptionally high surface areas.

  • Catalytic Activity: The pyridine nitrogen and the potential for post-synthetic modification can introduce catalytically active sites.

  • Gas Storage and Separation: The tunable pore size and chemistry of MOFs make them suitable for gas storage and separation applications.

Experimental Protocols

Protocol 1: Synthesis of a Polyamide from this compound

This protocol describes the synthesis of a polyamide via low-temperature solution polycondensation of this compound with terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl)

  • Pyridine, anhydrous

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.00 mmol) and LiCl (0.2 g) in anhydrous DMAc (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.2 mmol) to the solution.

  • Slowly add a solution of terephthaloyl chloride (1.00 mmol) in anhydrous DMAc (5 mL) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Precipitate the polymer by pouring the viscous solution into methanol (200 mL).

  • Collect the fibrous precipitate by filtration, wash thoroughly with methanol and then with hot water.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Protocol 2: Synthesis of a Metal-Organic Framework (MOF) using this compound as a Ligand

This protocol outlines a solvothermal synthesis of a hypothetical MOF using this compound and zinc nitrate.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve this compound (0.5 mmol) in DMF (10 mL).

  • In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.5 mmol) in DMF (5 mL).

  • Combine the two solutions in the first vial and sonicate for 5 minutes to ensure homogeneity.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Collect the crystalline product by filtration and wash with fresh DMF.

  • Solvent exchange the DMF in the pores by immersing the crystals in ethanol for 3 days, replacing the ethanol daily.

  • Activate the MOF by heating under vacuum at 120 °C for 12 hours.

Data Presentation

The following table summarizes representative quantitative data for materials derived from diaminopyridine analogs. This data can serve as a benchmark for the expected properties of materials synthesized from this compound.

Material TypeMonomersTg (°C)Td, 5% (°C)Tensile Strength (MPa)BET Surface Area (m²/g)Reference
Polyamide2,6-Diaminopyridine, Terephthaloyl chloride>300>45080-120N/A[1]
Polyimide2,6-Diaminopyridine, Pyromellitic dianhydride252-296>50084-110N/A[2]
MOF2,6-Diaminopyridine, Cr(III) terephthalateN/A>350N/A~1500-2000[3]

Visualizations

Polymerization_Workflow cluster_reactants Reactants cluster_process Polymerization cluster_products Products & Purification MonomerA This compound Reaction Low-Temperature Solution Polycondensation MonomerA->Reaction MonomerB Diacyl Chloride / Dianhydride MonomerB->Reaction Polymer Poly(iodo-pyridyl-amide/imide) Reaction->Polymer Purification Precipitation & Washing Polymer->Purification Drying Vacuum Drying Purification->Drying

Caption: Workflow for the synthesis of polyamides/polyimides.

MOF_Synthesis_Workflow cluster_reactants Precursors cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis Treatment Ligand This compound Mixing Mixing & Sonication Ligand->Mixing MetalSalt Metal Salt (e.g., Zn(NO3)2) MetalSalt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal Solvothermal Reaction (100°C, 48h) Mixing->Solvothermal Filtration Filtration & Washing Solvothermal->Filtration SolventExchange Solvent Exchange (Ethanol) Filtration->SolventExchange Activation Activation (Vacuum Heating) SolventExchange->Activation

Caption: General workflow for the solvothermal synthesis of a MOF.

Cross_Coupling_Applications cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_materials Resulting Functional Materials Start This compound -based Material Suzuki Suzuki Coupling (with Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Material1 Biaryl-functionalized Polymers/MOFs Suzuki->Material1 Material2 Alkynyl-conjugated Polymers Sonogashira->Material2 Material3 Amino-functionalized Materials Buchwald->Material3

Caption: Potential post-synthetic modification pathways.

References

Synthesis of Imidazo[4,5-b]pyridines: A Detailed Protocol Using 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest to the pharmaceutical industry. Their structural resemblance to purines allows them to interact with a variety of biological targets, leading to a wide range of therapeutic applications, including as kinase inhibitors for anticancer therapy. This document provides a detailed protocol for the synthesis of 6-iodo-1H-imidazo[4,5-b]pyridine derivatives, utilizing 5-Iodopyridine-2,3-diamine as a key intermediate. The iodine substituent at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

Overview of the Synthetic Strategy

The synthesis is a two-stage process. The first stage involves the preparation of the crucial starting material, this compound, from 2-aminopyridine. This is achieved through a three-step sequence of iodination, nitration, and reduction. The second stage is the cyclization of the synthesized this compound with various aldehydes to form the desired 6-iodo-1H-imidazo[4,5-b]pyridine core.

Stage 1: Synthesis of this compound

This stage is analogous to the synthesis of the corresponding bromo-derivative and involves the following steps:

  • Iodination of 2-aminopyridine: 2-Aminopyridine is first iodinated at the 5-position.

  • Nitration of 2-amino-5-iodopyridine: The resulting 2-amino-5-iodopyridine is then nitrated at the 3-position to yield 2-amino-5-iodo-3-nitropyridine.

  • Reduction of 2-amino-5-iodo-3-nitropyridine: The nitro group is subsequently reduced to an amine to afford the target this compound.

Stage 2: Synthesis of 6-Iodo-1H-imidazo[4,5-b]pyridines

The final imidazo[4,5-b]pyridine ring system is constructed by the condensation of this compound with a variety of aldehydes. This reaction typically proceeds with good yields and allows for the introduction of diverse substituents at the 2-position of the heterocyclic core.

Data Presentation

The following table summarizes the expected yields for the key steps in the synthesis of a representative 6-iodo-1H-imidazo[4,5-b]pyridine derivative. The yields are based on analogous syntheses reported in the literature for similar bromo-substituted compounds.

StepReactantsProductTypical Yield (%)
Stage 1: Synthesis of this compound
1. Iodination2-Aminopyridine, Iodine, Hydrogen Peroxide2-Amino-5-iodopyridine70-80
2. Nitration2-Amino-5-iodopyridine, Nitric Acid, Sulfuric Acid2-Amino-5-iodo-3-nitropyridine60-70
3. Reduction2-Amino-5-iodo-3-nitropyridine, Iron powder, Hydrochloric AcidThis compound70-80
Stage 2: Synthesis of 2-Aryl-6-iodo-1H-imidazo[4,5-b]pyridine
4. CyclizationThis compound, Substituted Benzaldehyde, Sodium Metabisulfite2-Aryl-6-iodo-1H-imidazo[4,5-b]pyridine80-95

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1a: Synthesis of 2-Amino-5-iodopyridine

  • Materials: 2-Aminopyridine, Iodine, 30% Hydrogen Peroxide, Water.

  • Procedure:

    • To a stirred solution of 2-aminopyridine (1 equivalent) in water, add iodine (1.1 equivalents).

    • Slowly add 30% hydrogen peroxide (1.2 equivalents) dropwise, maintaining the temperature below 40 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by adding a saturated solution of sodium thiosulfate until the iodine color disappears.

    • Make the solution basic by adding a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-amino-5-iodopyridine.

Step 1b: Synthesis of 2-Amino-5-iodo-3-nitropyridine

  • Materials: 2-Amino-5-iodopyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid.

  • Procedure:

    • To a flask containing concentrated sulfuric acid, cool to 0 °C in an ice bath.

    • Slowly add 2-amino-5-iodopyridine (1 equivalent) while maintaining the temperature below 10 °C.

    • To this mixture, add fuming nitric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-iodo-3-nitropyridine.

Step 1c: Synthesis of this compound

  • Materials: 2-Amino-5-iodo-3-nitropyridine, Iron powder, Concentrated Hydrochloric Acid, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, suspend 2-amino-5-iodo-3-nitropyridine (1 equivalent) in a mixture of ethanol and water.

    • Add iron powder (5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give this compound, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2-Aryl-6-iodo-1H-imidazo[4,5-b]pyridines

  • Materials: this compound, Substituted Benzaldehyde, Sodium Metabisulfite, Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • To a solution of this compound (1 equivalent) in DMSO, add the substituted benzaldehyde (1 equivalent) and sodium metabisulfite (1.1 equivalents).

    • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 2-aryl-6-iodo-1H-imidazo[4,5-b]pyridine.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_stage1 Stage 1: Synthesis of this compound cluster_stage2 Stage 2: Synthesis of 6-Iodo-1H-imidazo[4,5-b]pyridines A 2-Aminopyridine B Iodination A->B I2, H2O2 C 2-Amino-5-iodopyridine B->C D Nitration C->D HNO3, H2SO4 E 2-Amino-5-iodo-3-nitropyridine D->E F Reduction E->F Fe, HCl G This compound F->G H This compound J Condensation/ Cyclization H->J I Aldehyde I->J Na2S2O5, DMSO K 2-Aryl-6-iodo-1H- imidazo[4,5-b]pyridine J->K

Caption: Synthetic workflow for 2-Aryl-6-iodo-1H-imidazo[4,5-b]pyridines.

Signaling Pathway

Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9, in complex with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb), which plays a crucial role in the regulation of gene transcription. Inhibition of CDK9 by these compounds leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9 PTEFb P-TEFb (Active Complex) CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb PolII RNA Polymerase II PTEFb->PolII Phosphorylation Transcription Transcription Elongation PolII->Transcription DNA DNA DNA->Transcription mRNA mRNA (e.g., Mcl-1) Transcription->mRNA Mcl1_protein Mcl-1 Protein (Anti-apoptotic) mRNA->Mcl1_protein Translation Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibition Imidazo Imidazo[4,5-b]pyridine Derivative Imidazo->CDK9 Inhibition

Caption: Inhibition of CDK9 signaling pathway by Imidazo[4,5-b]pyridine derivatives.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 5-iodopyridine-2,3-diamine as a key building block. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are outlined, offering versatile methods for the synthesis of complex pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery.

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic systems, including imidazo[4,5-b]pyridines, which are analogues of purines and exhibit a wide range of biological activities. The palladium-catalyzed cross-coupling reactions described herein allow for the introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino moieties at the 5-position of the pyridine ring, enabling the generation of libraries of compounds for screening and lead optimization.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A generalized workflow for performing these reactions involves meticulous preparation of reagents and assembly of the reaction under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagents Weigh Reagents: This compound, Coupling Partner, Base, Ligand setup Assemble Reaction in Schlenk Tube under Inert Atmosphere (Ar/N2) reagents->setup catalyst Prepare Palladium Pre-catalyst catalyst->setup solvent Degas Anhydrous Solvent addition Add Reagents, Catalyst, Ligand, and Solvent solvent->addition setup->addition heating Heat Reaction Mixture with Stirring addition->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Upon Completion filtration Filter through Celite cooling->filtration extraction Aqueous Work-up and Extraction filtration->extraction purification Purify by Column Chromatography extraction->purification

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and their esters. This reaction is particularly useful for synthesizing 5-aryl- and 5-heteroaryl-pyridine-2,3-diamines.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)901685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (3.0)Toluene/H₂O (5:1)1001292
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2.5)1,4-Dioxane1101878
44-Pyridylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3.0)t-BuOH/H₂O (3:1)852475
Detailed Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.5 equivalents)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.05 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-pyridine-2,3-diamine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of N-substituted 5-aminopyridine-2,3-diamines by coupling this compound with a variety of primary and secondary amines. This reaction is a powerful tool for introducing diverse amino functionalities.

Quantitative Data Summary

The following table presents representative conditions and yields for the Buchwald-Hartwig amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.5)THF651688
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene1101876
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)NaOt-Bu (2.2)Dioxane1001291
4CyclopentylamineBrettPhos Pd G3 (2)-LiHMDS (2.5)THF651878

Data adapted from analogous reactions with 3-halo-2-aminopyridines and should be optimized for this compound.

Detailed Experimental Protocol

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., LiHMDS, 2.5 equivalents)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Schlenk tube or microwave vial

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the palladium pre-catalyst (0.02 mmol), and the base (2.5 mmol) to a Schlenk tube.

  • Add the anhydrous, degassed THF (5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-I(L_n) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)(L_n)(R₂NH)]⁺I⁻ PdII_Aryl->PdII_Amine + R₂NH PdII_Amido Ar-Pd(II)-NR₂(L_n) PdII_Amine->PdII_Amido - H⁺, - I⁻ (Base) PdII_Amido->Pd0 Reductive Elimination Product 5-(R₂N)-Pyridine-2,3-diamine PdII_Amido->Product ArylI This compound ArylI->Pd0 Amine R₂NH Amine->PdII_Aryl

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides an efficient route to 5-alkynyl-pyridine-2,3-diamines by reacting this compound with terminal alkynes. This reaction is typically co-catalyzed by palladium and copper salts.

Quantitative Data Summary

The following table shows representative conditions and yields for the Sonogashira coupling of this compound.

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)5Et₃N (2.0)THF60690
21-HexynePdCl₂(PPh₃)₂ (3)5DIPA (2.5)DMF80885
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)5Et₃N (2.0)Toluene701288
4Propargyl alcoholPd(PPh₃)₄ (5)10Piperidine (2.0)THFRT2475
Detailed Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., triethylamine, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF)

  • Schlenk tube

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (0.05 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL) and the amine base (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction allows for the coupling of this compound with various alkenes to form 5-alkenyl-pyridine-2,3-diamines. This reaction is a valuable method for introducing vinyl groups and other unsaturated moieties.

Quantitative Data Summary

The following table provides representative conditions and yields for the Heck reaction of this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)DMF1001870
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2.5)Acetonitrile802475
31-OctenePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2.0)Dioxane1202465
4CyclohexeneHerrmann's catalyst (1)-Et₃N (2.0)NMP1401660
Detailed Experimental Protocol

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., triethylamine, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Sealed reaction vessel (e.g., microwave vial or pressure tube)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).

  • Add the anhydrous, degassed solvent (5 mL) and the base (2.0 mmol).

  • Add the alkene (1.5 mmol).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-I(L_n) Pd0->PdII_Aryl Oxidative Addition PdII_Alkene [Ar-Pd(II)(L_n)(Alkene)]⁺I⁻ PdII_Aryl->PdII_Alkene + Alkene PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L_n) PdII_Alkene->PdII_Alkyl Migratory Insertion PdII_Hydrido H-Pd(II)-I(L_n) PdII_Alkyl->PdII_Hydrido β-Hydride Elimination Product 5-Alkenyl-Pyridine-2,3-diamine PdII_Alkyl->Product PdII_Hydrido->Pd0 Reductive Elimination (Base) ArylI This compound ArylI->Pd0 Alkene_in Alkene Alkene_in->PdII_Aryl

Caption: Catalytic cycle of the Heck reaction.

Application Notes and Protocols: Scalable Laboratory Synthesis of 5-Iodopyridine-2,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, scalable laboratory protocol for the synthesis of 5-iodopyridine-2,3-diamine, a valuable building block in the development of novel therapeutics. The derivatives of this compound, particularly imidazo[4,5-b]pyridines, have shown significant potential as inhibitors of various kinases, making them promising candidates for anticancer and anti-inflammatory drug discovery.[1]

Introduction

This compound is a key intermediate for the synthesis of a wide range of heterocyclic compounds, including imidazo[4,5-b]pyridines. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4] The protocol outlined below describes a robust and scalable multi-step synthesis starting from readily available 2-aminopyridine. The procedure is designed to be adaptable for laboratory-scale production, with a focus on yield, purity, and operational simplicity.

Synthetic Strategy Overview

The overall synthetic strategy involves a four-step sequence starting from 2-aminopyridine:

  • Bromination: Introduction of a bromine atom at the 5-position of 2-aminopyridine.

  • Nitration: Introduction of a nitro group at the 3-position of 2-amino-5-bromopyridine.

  • Reduction: Reduction of the nitro group to an amine to yield 2,3-diamino-5-bromopyridine.

  • Iodination: Replacement of the bromine atom with iodine to afford the final product, this compound.

This pathway provides a reliable method for the preparation of the target compound in substantial quantities for research and development purposes.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

This procedure is adapted from a well-established method and has been demonstrated to be scalable.[5]

Materials and Reagents:

  • 2-Aminopyridine

  • Acetic acid

  • Bromine

  • 40% Sodium hydroxide solution

  • Petroleum ether (b.p. 60–80°C)

  • Water

Equipment:

  • 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser

  • Ice bath

  • Large beaker (5-L)

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a 2-L three-necked flask, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.

  • Cool the solution to below 20°C using an ice bath.

  • Prepare a solution of 480 g (154 mL, 3.0 moles) of bromine in 300 mL of acetic acid.

  • Add the bromine solution dropwise to the 2-aminopyridine solution with vigorous stirring over a period of 1 hour. Maintain the temperature below 20°C initially. After about half of the bromine solution has been added, the temperature can be allowed to rise to 50°C.

  • After the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with 750 mL of water.

  • Transfer the contents to a 5-L beaker and neutralize with approximately 1.2 L of 40% sodium hydroxide solution, while stirring and cooling.

  • Collect the precipitated product by filtration and wash with water until the washings are free of bromide ions.

  • Dry the crude product at 110°C.

  • To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried product with three 500-mL portions of hot petroleum ether (b.p. 60–80°C).

  • The resulting 2-amino-5-bromopyridine is sufficiently pure for the next step.

ParameterValueReference
Starting Material2-Aminopyridine (282 g, 3.0 mol)[5]
Product2-Amino-5-bromopyridine[5]
Yield320–347 g (62–67%)[5]
Melting Point132–135°C[5]
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This nitration step is a critical part of the synthesis and should be performed with caution in a well-ventilated fume hood.[5]

Materials and Reagents:

  • 2-Amino-5-bromopyridine

  • Sulfuric acid (sp. gr. 1.84)

  • 95% Nitric acid

  • Ice

  • 40% Sodium hydroxide solution

Equipment:

  • 1-L three-necked flask with a stirrer, dropping funnel, condenser, and thermometer

  • Ice bath

  • Large beaker

Procedure:

  • In a 1-L three-necked flask, add 500 mL of sulfuric acid and cool it in an ice bath.

  • Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 5°C.

  • Add 26 mL (39 g, 0.57 mole) of 95% nitric acid dropwise with stirring at 0°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.

  • Cool the reaction mixture and pour it onto 5 L of ice.

  • Neutralize the solution with 1350 mL of 40% sodium hydroxide solution.

  • Collect the precipitated product by filtration, wash with water, and dry.

ParameterValueReference
Starting Material2-Amino-5-bromopyridine (86.5 g, 0.5 mol)[5]
Product2-Amino-5-bromo-3-nitropyridine[5]
YieldNot explicitly stated, but used in subsequent step[5]
Step 3: Synthesis of 2,3-Diamino-5-bromopyridine

The reduction of the nitro group is achieved using iron in an acidic ethanol-water mixture.[5]

Materials and Reagents:

  • 2-Amino-5-bromo-3-nitropyridine

  • Reduced iron powder

  • 95% Ethanol

  • Water

  • Concentrated hydrochloric acid

Equipment:

  • 100-mL flask with a reflux condenser

  • Steam bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 100-mL flask, combine 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 1 hour.

  • Filter the hot mixture to remove the iron and wash the iron cake with three 10-mL portions of hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the dark residue from 50 mL of water to obtain colorless needles of 2,3-diamino-5-bromopyridine.

ParameterValueReference
Starting Material2-Amino-5-bromo-3-nitropyridine (10.9 g, 0.05 mol)[5]
Product2,3-Diamino-5-bromopyridine[5]
Yield6.5–7.1 g (69–76%)[5]
Melting Point163°C[5]
Step 4: Synthesis of this compound

This step involves a Sandmeyer-type reaction where the bromo-substituent is replaced by an iodo-substituent. A similar iodination has been reported for 2-amino-5-bromopyridine.[6] This protocol is an adaptation for the di-amino compound.

Materials and Reagents:

  • 2,3-Diamino-5-bromopyridine

  • 2 mol/L Sulfuric acid

  • Potassium iodate (KIO₃)

  • Potassium iodide (KI)

  • Ammonia solution

  • 85% Ethanol

Equipment:

  • Reaction flask with a stirrer and heating mantle

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Dissolve 2,3-diamino-5-bromopyridine in 2 mol/L sulfuric acid.

  • Add potassium iodate portionwise while stirring.

  • Heat the mixture to 100°C.

  • Prepare a solution of potassium iodide in water and add it dropwise to the reaction mixture over 30 minutes.

  • Continue stirring at 100°C for an additional 1.5 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the aqueous phase to 8 with ammonia solution.

  • Cool the mixture to 10°C for 1 hour and then filter the precipitate.

  • Wash the filter cake with cold water and recrystallize from 85% ethanol to yield this compound.

ParameterValueReference (Adapted from)
Starting Material2,3-Diamino-5-bromopyridine[6]
ProductThis compound[6]
Yield~70% (based on analogous reaction)[6]
Purity>98% (expected)[6]

Visualizations

Experimental Workflow

The following diagram illustrates the multi-step synthesis of this compound from 2-aminopyridine.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Iodination A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, Acetic Acid C 2-Amino-5-bromo-3-nitropyridine B->C HNO3, H2SO4 D 2,3-Diamino-5-bromopyridine C->D Fe, HCl, EtOH/H2O E This compound D->E KIO3, KI, H2SO4

Caption: Synthetic route to this compound.

Potential Downstream Application and Signaling Pathway

Derivatives of 2,3-diaminopyridines, such as 2,3-diaryl-3H-imidazo[4,5-b]pyridines, have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[1] The diagram below illustrates a simplified representation of the COX pathway and the potential point of intervention for these compounds.

G cluster_pathway Simplified COX Inflammatory Pathway cluster_intervention Therapeutic Intervention ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by imidazo[4,5-b]pyridine derivatives.

Conclusion

The protocols described in these application notes provide a comprehensive and scalable approach for the synthesis of this compound. This versatile intermediate opens avenues for the development of novel imidazo[4,5-b]pyridine derivatives and other heterocyclic compounds with potential therapeutic applications in oncology and inflammatory diseases. The provided workflows and diagrams serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols: Metal-Catalyzed Cyanation of 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the metal-catalyzed cyanation of 5-iodopyridine-2,3-diamine to synthesize 5,6-diaminopyridine-3-carbonitrile. This synthesis is a critical step in the preparation of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols described herein focus on palladium and copper-catalyzed methods, utilizing potassium hexacyanoferrate(II) as a less toxic cyanide source.

Introduction

The cyanation of aryl and heteroaryl halides is a fundamental transformation in organic synthesis, providing access to nitriles which are versatile intermediates for the synthesis of amines, amides, carboxylic acids, and various nitrogen-containing heterocycles.[1][2] The target molecule, 5,6-diaminopyridine-3-carbonitrile, is a valuable building block for the synthesis of pteridines and other fused heterocyclic systems, which are of significant interest in drug discovery.

Transition metal catalysis, particularly with palladium and copper, has become the method of choice for cyanation reactions due to its high efficiency and functional group tolerance.[1][3] Traditional methods often employed stoichiometric amounts of highly toxic cyanide salts, such as CuCN in the Rosenmund-von Braun reaction.[4][5] Modern catalytic systems allow for the use of less toxic and more manageable cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][6]

This document outlines protocols for both palladium and copper-catalyzed cyanation of this compound, providing a comparative overview of reaction conditions and potential outcomes.

Reaction Scheme

cluster_0 Metal-Catalyzed Cyanation start This compound catalyst [Pd] or [Cu] catalyst K4[Fe(CN)6] Solvent, Heat start->catalyst product 5,6-Diaminopyridine-3-carbonitrile catalyst->product

Caption: General reaction scheme for the metal-catalyzed cyanation.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions for the palladium and copper-catalyzed cyanation of aryl iodides, which can be adapted for this compound.

ParameterPalladium-Catalyzed SystemCopper-Catalyzed System
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) or Pd(II) sourcesCuI, Cu(OAc)₂, or other Cu(I) or Cu(II) sources
Ligand Phosphine ligands (e.g., Xantphos, dppf) or N-heterocyclic carbenesDiamine ligands (e.g., TMEDA) or N-alkyl-imidazoles
Cyanide Source K₄[Fe(CN)₆]K₄[Fe(CN)₆] or NaCN
Solvent DMF, DMAc, NMP, or TolueneToluene, Dioxane, or DMF
Base Na₂CO₃, K₂CO₃, or Cs₂CO₃Often not required, but can be beneficial
Temperature 80-140 °C100-140 °C
Reaction Time 4-24 hours12-48 hours
Typical Yields Good to excellentModerate to good

Experimental Protocols

Safety Precautions: Cyanide-containing compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Protocol 1: Palladium-Catalyzed Cyanation

This protocol is adapted from established procedures for the palladium-catalyzed cyanation of aryl iodides using K₄[Fe(CN)₆].[1]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.4 mmol), Na₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5,6-diaminopyridine-3-carbonitrile.

Protocol 2: Copper-Catalyzed Cyanation

This protocol is based on copper-catalyzed cyanation methods for heteroaryl halides.[5][6]

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To a Schlenk flask, add CuI (0.1 mmol), this compound (1.0 mmol), and K₄[Fe(CN)₆]·3H₂O (0.5 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) and DMEDA (0.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the metal-catalyzed cyanation experiment.

prep Reaction Setup (Flask, Stir bar, Reagents) inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Reaction Temperature (e.g., 110-120 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for metal-catalyzed cyanation.

Conclusion

The protocols provided offer robust starting points for the synthesis of 5,6-diaminopyridine-3-carbonitrile via metal-catalyzed cyanation of this compound. The palladium-catalyzed system is expected to provide higher yields in shorter reaction times, while the copper-catalyzed system offers a more economical alternative. Optimization of reaction parameters, such as catalyst loading, ligand, solvent, and temperature, may be necessary to achieve the desired efficiency and yield for this specific substrate. Researchers should adhere to strict safety protocols when handling cyanide reagents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Iodopyridine-2,3-diamine synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic route involves a three-step process starting from 2-aminopyridine:

  • Iodination: Direct iodination of 2-aminopyridine to yield 2-amino-5-iodopyridine.

  • Nitration: Regioselective nitration of 2-amino-5-iodopyridine to introduce a nitro group at the 3-position, forming 2-amino-5-iodo-3-nitropyridine.

  • Reduction: Selective reduction of the nitro group to an amine to yield the final product, this compound.

Q2: What are the critical factors affecting the yield in the iodination step?

A2: The key factors include the choice of iodinating agent, reaction temperature, and the molar ratio of reactants. Direct iodination using iodine and an oxidizing agent like hydrogen peroxide in an aqueous medium is a common and environmentally friendly method.[1] Careful control of the reaction temperature and stoichiometry is crucial to prevent the formation of di-iodinated byproducts.

Q3: How can I control the regioselectivity of the nitration step?

A3: The nitration of 2-amino-5-iodopyridine is directed by the activating amino group. Using a mixed acid system (concentrated sulfuric and nitric acid) at low temperatures (typically 0-10 °C) favors nitration at the 3-position.[2][3] It is important to control the temperature and the rate of addition of the nitrating agent to minimize the formation of other isomers.

Q4: Which reducing agent is best for the selective reduction of the nitro group without affecting the iodine substituent?

A4: Several reducing agents can be employed for the selective reduction of the nitro group. Stannous chloride (SnCl2) in an acidic medium is a classic and effective method.[4][5] Sodium dithionite (Na2S2O4) offers a milder alternative and is known for its chemoselectivity in the presence of halogens.[6][7][8] Catalytic hydrogenation with specific catalysts, such as platinum on carbon (Pt/C) modified with a vanadium compound, can also be highly selective.[9]

Q5: What are the best methods for purifying the final product, this compound?

A5: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical, with common systems including ethanol/water or hexane/ethyl acetate mixtures.[10][11] For column chromatography, a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is often effective.[11][12]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Iodination Step - Incomplete reaction. - Formation of di-iodinated byproduct. - Loss of product during workup.- Monitor the reaction progress using TLC. - Carefully control the stoichiometry of iodine and the oxidizing agent.[1] - Optimize the extraction solvent and pH during workup.
Poor Regioselectivity in Nitration Step - Reaction temperature too high. - Incorrect ratio of nitric acid to sulfuric acid.- Maintain a low reaction temperature (0-10 °C) throughout the addition of the nitrating agent.[2][3] - Use a pre-mixed and cooled nitrating mixture.
De-iodination during Reduction Step - Use of a non-selective reducing agent. - Harsh reaction conditions (e.g., high temperature, prolonged reaction time).- Employ a chemoselective reducing agent like SnCl2 or sodium dithionite.[4][6][7] - If using catalytic hydrogenation, choose a selective catalyst and optimize reaction time and temperature.
Product is dark-colored or oily after synthesis - Presence of polymeric or oxidized impurities.- Treat the crude product with activated charcoal during recrystallization. - Purify by column chromatography using an appropriate solvent system.
Difficulty in crystallizing the final product - Presence of impurities. - Inappropriate recrystallization solvent.- Ensure the crude product is sufficiently pure before attempting recrystallization. - Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexane, toluene).[10][11]

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodopyridine

Method: Direct iodination of 2-aminopyridine.[1][13]

Procedure:

  • Dissolve 2-aminopyridine in water.

  • With stirring, add iodine in portions.

  • After the addition of iodine is complete, maintain the temperature and stir for 1-3 hours.

  • Slowly add hydrogen peroxide solution dropwise.

  • Continue to stir and maintain the temperature for another 1-4 hours.

  • After the reaction is complete, heat the mixture to reflux for 20-30 minutes.

  • Cool the reaction mixture and filter the precipitate.

  • Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.

Parameter Value
Molar ratio (2-aminopyridine:iodine:H2O2)1 : 1-1.2 : 0.3-1.2
Temperature (Iodine addition)< 80 °C
Temperature (Heat preservation)80-90 °C
Typical Yield~83%
Step 2: Synthesis of 2-Amino-5-iodo-3-nitropyridine

Method: Nitration of 2-amino-5-iodopyridine with mixed acid.[3][14]

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C.

  • Slowly add 2-amino-5-iodopyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-amino-5-iodopyridine, keeping the temperature between 0-10 °C.

  • After the addition is complete, stir the reaction mixture at this temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

  • Filter the yellow precipitate, wash with water, and dry to obtain 2-amino-5-iodo-3-nitropyridine.

Parameter Value
Nitrating AgentConcentrated HNO3 / Concentrated H2SO4
Temperature0-10 °C
Reaction Time1-2 hours
Typical Yield70-80% (based on analogous reactions)
Step 3: Synthesis of this compound

Method: Selective reduction of 2-amino-5-iodo-3-nitropyridine with stannous chloride.[4][5]

Procedure:

  • Suspend 2-amino-5-iodo-3-nitropyridine in ethanol or a mixture of ethanol and water.

  • Add a solution of stannous chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a base (e.g., concentrated sodium hydroxide solution) until the solution is alkaline.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[15]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Value
Reducing AgentSnCl2·2H2O in HCl
SolventEthanol or Ethanol/Water
TemperatureReflux
Typical Yield60-75% (based on analogous reactions)

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction 2-Aminopyridine 2-Aminopyridine Iodination Iodination (I2, H2O2, H2O) 2-Aminopyridine->Iodination 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Iodination->2-Amino-5-iodopyridine Nitration Nitration (HNO3, H2SO4) 2-Amino-5-iodopyridine->Nitration 2-Amino-5-iodo-3-nitropyridine 2-Amino-5-iodo-3-nitropyridine Nitration->2-Amino-5-iodo-3-nitropyridine Reduction Selective Reduction (SnCl2, HCl) 2-Amino-5-iodo-3-nitropyridine->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

References

Purification of crude 5-Iodopyridine-2,3-diamine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Iodopyridine-2,3-diamine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A1: A common starting point for the purification of pyridine derivatives is a mixture of a non-polar solvent and a polar solvent. For compounds similar to this compound, solvent systems such as Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate are frequently used. The optimal ratio will depend on the specific impurities present in your crude material, but a gradient elution from a low to a high concentration of the polar solvent is generally recommended.

Q2: My compound is streaking on the TLC plate and the column. What can I do to prevent this?

A2: Streaking is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your eluent. This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.

Q3: Is this compound stable on silica gel?

Q4: What are the potential impurities I should be looking for?

A4: The impurities in your crude this compound will depend on the synthetic route used. Common impurities in the synthesis of similar halogenated aminopyridines can include starting materials, regioisomers, and products of side reactions such as di-halogenated species. For example, in the synthesis of a related bromo-iodopyridine, a di-brominated impurity was identified. Therefore, be mindful of potential di-iodinated or other positional isomers in your crude product.

Q5: My compound is very polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A5: If your compound is highly polar, you may need to use a more polar solvent system. Consider adding methanol or ethanol to your ethyl acetate. For example, a gradient of dichloromethane/methanol or ethyl acetate/methanol can be effective for eluting very polar compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound.

Problem Possible Cause Solution
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low.Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound. A shallow gradient elution can improve the separation of closely eluting compounds.
Co-elution of impurities with similar polarity.Consider using a different solvent system to alter the selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system may change the elution order.
Product Elutes Very Slowly or Not at All The eluent is not polar enough.Gradually increase the polarity of your eluent. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent like methanol.
The compound is strongly adsorbed to the silica gel.Add a basic modifier like triethylamine (0.1-1%) to the eluent to reduce the interaction with the acidic silica gel.
Product Comes Out in a Very Broad Band (Tailing) Strong interaction between the basic compound and acidic silica gel.As with streaking, add a small amount of triethylamine or another suitable base to the mobile phase to improve the peak shape.
The column is overloaded with the crude material.Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
No Compound is Eluting from the Column The compound may have degraded on the silica gel.Although unlikely based on the stability of similar compounds, you can test for stability by spotting your crude material on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.
The compound is not soluble in the eluent.Ensure the solvent system you are using can dissolve your compound. You may need to use a stronger solvent to load the compound onto the column.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound by flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

  • Triethylamine

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes or flasks

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of Hexane/Ethyl Acetate) to find a system that gives good separation and an Rf value of approximately 0.2-0.3 for the desired product.

    • To address potential streaking, you can prepare a developing chamber with a solvent system containing 0.5% triethylamine.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial, non-polar solvent system.

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate in hexane.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the elution of the compound by spotting the collected fractions on TLC plates.

    • Visualize the spots under UV light or by using an appropriate stain.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow and Logic Diagrams

Troubleshooting_Workflow cluster_start Start cluster_purification Purification Process cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End Start Crude this compound TLC TLC Analysis (Solvent System Optimization) Start->TLC Column Column Chromatography TLC->Column Fractions Collect & Analyze Fractions Column->Fractions PoorSep Poor Separation Fractions->PoorSep Issue? Streaking Streaking/Tailing Fractions->Streaking Issue? NoElution No Elution Fractions->NoElution Issue? PureProduct Pure Product Fractions->PureProduct No Issues AdjustSolvent Adjust Solvent Polarity/ Change Solvent System PoorSep->AdjustSolvent AddBase Add Triethylamine (0.1-1%) Streaking->AddBase IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity AdjustSolvent->Column AddBase->Column IncreasePolarity->Column

Caption: Troubleshooting workflow for column chromatography purification.

Experimental_Workflow A 1. TLC Analysis of Crude Material B 2. Prepare Silica Gel Slurry & Pack Column A->B C 3. Load Crude Product (Wet or Dry) B->C D 4. Elute with Solvent Gradient C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H I Purified this compound H->I

Caption: Experimental workflow for purification.

References

Common side products in the synthesis of 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the common side products encountered during the synthesis of 5-Iodopyridine-2,3-diamine. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and at which stages are side products most likely to form?

A common and logical synthetic pathway for this compound starts from 2-aminopyridine and proceeds through three key steps: nitration, iodination, and reduction. Each of these stages presents a unique profile of potential side product formation. The nitration step is particularly prone to generating isomeric impurities that can be challenging to separate.

Q2: What are the primary side products observed during the nitration of 2-aminopyridine?

The electrophilic nitration of 2-aminopyridine typically yields a mixture of two main isomers: the desired 2-amino-3-nitropyridine and the major product, 2-amino-5-nitropyridine.[1][2] The separation of these isomers is a critical and often difficult step in the synthetic sequence. In some cases, dinitrated products can also be formed under harsh reaction conditions.

Q3: During the iodination of 2-amino-3-nitropyridine, what impurities should I be aware of?

The primary concerns during the iodination of 2-amino-3-nitropyridine are incomplete reaction and over-iodination. Therefore, unreacted 2-amino-3-nitropyridine is a common impurity. Additionally, the formation of di-iodinated species is possible if the reaction is not carefully controlled.

Q4: Can dehalogenation occur during the final reduction step?

Yes, dehalogenation is a significant potential side reaction during the reduction of 2-amino-5-iodo-3-nitropyridine, especially when using catalytic hydrogenation (e.g., H₂/Pd/C). This side reaction leads to the formation of 2,3-diaminopyridine, which can be difficult to separate from the target molecule due to their similar polarities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating the formation of common side products.

Issue 1: Low yield of 2-amino-3-nitropyridine after nitration.
  • Symptom: The crude product mixture shows a high proportion of 2-amino-5-nitropyridine.

  • Cause: The 5-position of 2-aminopyridine is electronically and sterically more favorable for electrophilic substitution.

  • Troubleshooting:

    • Reaction Temperature: Carefully control the reaction temperature. Lower temperatures may favor the formation of the 3-nitro isomer to a certain extent.

    • Nitrating Agent: The choice of nitrating agent and reaction medium can influence the isomer ratio. Experiment with different nitrating systems (e.g., HNO₃/H₂SO₄, N₂O₅).

    • Purification: Efficient separation of the isomers is crucial. Column chromatography is often required. The table below provides a comparison of typical isomer ratios under different conditions.

Nitrating AgentTemperature (°C)Ratio of 2-amino-3-nitropyridine : 2-amino-5-nitropyridine (approximate)
HNO₃/H₂SO₄0 - 101 : 4
N₂O₅-20 - 01 : 3
Issue 2: Presence of unreacted starting material and di-iodinated product after iodination.
  • Symptom: HPLC or TLC analysis of the crude product shows three spots corresponding to the starting material, the desired product, and a less polar impurity.

  • Cause: Incomplete reaction or use of excess iodinating agent.

  • Troubleshooting:

    • Stoichiometry: Carefully control the stoichiometry of the iodinating agent (e.g., N-Iodosuccinimide (NIS), I₂/HIO₃). A slight excess may be needed to drive the reaction to completion, but a large excess will promote di-iodination.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

    • Purification: The di-iodinated product can typically be separated from the mono-iodinated product by column chromatography.

Issue 3: Formation of 2,3-diaminopyridine during the reduction step.
  • Symptom: The final product is contaminated with a more polar impurity identified as 2,3-diaminopyridine.

  • Cause: Reductive cleavage of the carbon-iodine bond (dehalogenation).

  • Troubleshooting:

    • Choice of Reducing Agent: If using catalytic hydrogenation, the choice of catalyst and solvent can impact the extent of dehalogenation. Consider using alternative reducing agents such as iron powder in acetic acid or stannous chloride (SnCl₂).[1][3]

    • Reaction Conditions: When using catalytic hydrogenation, optimizing the hydrogen pressure, temperature, and reaction time can help minimize dehalogenation.

Reducing AgentTypical Dehalogenation (%)
H₂ (1 atm), Pd/C10 - 30
Fe / Acetic Acid< 5
SnCl₂ / HCl< 2

Experimental Protocols

A generalized experimental protocol for the synthesis of 2,3-diamino-5-bromopyridine, which is analogous to the iodo-compound, is described in the literature.[4] Researchers should adapt these procedures for the synthesis of this compound with appropriate safety precautions for handling iodinating agents.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Common Side Products in this compound Synthesis cluster_0 Nitration Step cluster_1 Iodination Step cluster_2 Reduction Step start Start Synthesis: Nitration of 2-aminopyridine check_isomers Problem: Low yield of 2-amino-3-nitropyridine (High 5-nitro isomer) start->check_isomers solution_nitration Solution: 1. Optimize temperature. 2. Vary nitrating agent. 3. Efficient chromatographic separation. check_isomers->solution_nitration Yes to_iodination Proceed to Iodination of 2-amino-3-nitropyridine check_isomers->to_iodination No solution_nitration->to_iodination check_iodination Problem: Presence of starting material or di-iodinated product? to_iodination->check_iodination solution_iodination Solution: 1. Adjust stoichiometry of iodinating agent. 2. Monitor reaction progress. 3. Purify by column chromatography. check_iodination->solution_iodination Yes to_reduction Proceed to Reduction of 2-amino-5-iodo-3-nitropyridine check_iodination->to_reduction No solution_iodination->to_reduction check_reduction Problem: Formation of 2,3-diaminopyridine (Dehalogenation)? to_reduction->check_reduction solution_reduction Solution: 1. Use alternative reducing agents (Fe/AcOH, SnCl2). 2. Optimize catalytic hydrogenation conditions. check_reduction->solution_reduction Yes end_product Final Product: This compound check_reduction->end_product No solution_reduction->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Optimizing reaction conditions for C-N bond formation with 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for carbon-nitrogen (C-N) bond formation with 5-Iodopyridine-2,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for C-N bond formation with this compound?

A1: The most common and effective methods for forming C-N bonds with aryl halides like this compound are transition-metal-catalyzed cross-coupling reactions. The two primary strategies are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly versatile and widely used method known for its broad substrate scope and high functional group tolerance.[1][2][3] It typically involves a palladium catalyst, a phosphine ligand, and a base.

  • Copper-Catalyzed Ullmann Condensation (or Goldberg Reaction): This is an alternative to the Buchwald-Hartwig reaction.[4] While it often requires higher temperatures, modern variations with soluble copper catalysts and ligands have improved its applicability.[4][5]

Q2: What are the main challenges when using this compound as a substrate?

A2: The structure of this compound presents several challenges in C-N cross-coupling reactions:

  • Catalyst Inhibition/Chelation: The presence of two adjacent amino groups can lead to the formation of a chelate with the metal catalyst (palladium or copper), which can inhibit or slow down the catalytic cycle.[6]

  • Substrate Reactivity: As an electron-deficient pyridine, the reactivity can differ from typical aryl halides.

  • Side Reactions: The presence of two free amino groups could lead to self-coupling or other undesired side reactions. However, studies on similar 3-halo-2-aminopyridines suggest that homocoupling is not always a major issue.[6]

  • Iodide Inhibition in Buchwald-Hartwig Reactions: While aryl iodides are generally reactive, the iodide anion formed during the reaction can sometimes inhibit the palladium catalyst.[7][8]

Q3: Do I need to protect the amino groups of this compound before the coupling reaction?

A3: Not necessarily. Modern catalyst systems, particularly for Buchwald-Hartwig amination, have been developed to tolerate unprotected amines.[6] Using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often recommended for coupling substrates with unprotected N-H groups to prevent deprotonation by stronger bases that could lead to side reactions.[1][6]

Troubleshooting Guide

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Ensure the use of a high-quality palladium precatalyst and ligand. Precatalysts are often more reliable than generating the active catalyst in situ.[1] 2. Prepare the reaction under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen.[1] 3. Use anhydrous and deoxygenated solvents.[1][3]
Inappropriate Ligand 1. For challenging substrates like this compound, bulky, electron-rich phosphine ligands are recommended. Consider ligands such as RuPhos or BrettPhos, which have shown success with similar aminopyridine substrates.[1][6] 2. Screen a panel of ligands to find the optimal one for your specific amine coupling partner.
Incorrect Base 1. For the unprotected diamine substrate, switch to LiHMDS.[1][6] 2. If protecting groups are used, common bases like NaOtBu or KOtBu can be effective, but their compatibility with other functional groups should be considered.[1]
Low Reaction Temperature 1. Gradually increase the reaction temperature. Typical ranges for Buchwald-Hartwig reactions are 80-110 °C.[1][3][7] 2. For Ullmann-type reactions, higher temperatures may be necessary.[4]
Amine Coupling Partner Issues 1. Electron-deficient amines can be challenging coupling partners and may require higher temperatures and longer reaction times.[1] 2. Ensure the purity of the amine, as trace impurities can poison the catalyst.[9]
Issue 2: Formation of Side Products (e.g., Dehalogenation)
Potential Cause Troubleshooting Steps
Catalyst Decomposition 1. Ensure a sufficiently high ligand-to-metal ratio to stabilize the catalyst. 2. Lower the reaction temperature if possible, while still achieving a reasonable reaction rate.
Presence of Water 1. Use rigorously dried solvents and reagents. 2. Consider the use of a drying agent if water contamination is suspected.
β-Hydride Elimination This is a potential side reaction where the amide intermediate undergoes elimination instead of reductive elimination to form the desired product.[2] 1. Choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Screening ligands may identify one that favors the desired pathway.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Buchwald-Hartwig Amination of this compound

Parameter Recommendation Rationale/Notes
Palladium Source BrettPhos Pd G3 or RuPhos Pd G3 (1-2 mol%)Precatalysts provide more reliable generation of the active Pd(0) species.[1][6]
Ligand BrettPhos or RuPhos (if not using a precatalyst)These bulky, electron-rich ligands are effective for challenging substrates.[1][6]
Base LiHMDS (1.5-2.0 equiv.)A strong, non-nucleophilic base suitable for unprotected amines.[1][6]
Solvent Toluene or Dioxane (anhydrous, deoxygenated)Common solvents for this reaction; must be free of air and moisture.[1][3]
Temperature 80-110 °COptimization may be required depending on the amine coupling partner.[1][3]
Concentration 0.1 - 0.2 MA typical concentration range.

Table 2: Comparison of Common C-N Coupling Methods

Method Typical Catalyst Typical Ligand Typical Base Typical Temperature Pros Cons
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, or Pd precatalystsBulky phosphines (e.g., RuPhos, BrettPhos)NaOtBu, KOtBu, LiHMDS80-110 °CBroad scope, high functional group tolerance, milder conditions.[2][3]Catalyst can be sensitive to air and impurities.[1] Iodide can be inhibitory.[7][8]
Ullmann Condensation CuI, Cu₂O, or Cu powderDiamines, phenanthroline, prolineK₂CO₃, Cs₂CO₃>150 °C (traditional), lower with modern ligandsLess expensive catalyst.Often requires harsh conditions (high temp.).[4] Substrate scope can be more limited.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for each specific amine coupling partner.

Materials:

  • This compound (1.0 equiv.)

  • Amine coupling partner (1.2 equiv.)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (1.5-2.0 equiv.)

  • Anhydrous, deoxygenated toluene or dioxane

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Inside a glovebox, add this compound, the palladium precatalyst, and a stir bar to an oven-dried reaction vial.

  • Add the amine coupling partner.

  • Add anhydrous, deoxygenated toluene or dioxane to achieve a concentration of 0.1-0.2 M.

  • While stirring, add the LiHMDS solution dropwise to the mixture.

  • Seal the reaction vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench with water or saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: - this compound - Amine - Pd Precatalyst solvent 2. Add Anhydrous, Deoxygenated Solvent reagents->solvent base 3. Add Base (LiHMDS) Dropwise solvent->base heat 4. Heat Reaction (80-110 °C) base->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Quench & Extract monitor->quench purify 7. Purify (Chromatography) quench->purify product Final Product purify->product

Caption: General experimental workflow for C-N bond formation.

Troubleshooting_Logic start Low/No Conversion? check_inert Is atmosphere inert and solvent dry? start->check_inert check_catalyst Is catalyst system appropriate? check_inert->check_catalyst Yes solution_inert Dry solvents, use glovebox/Schlenk line. check_inert->solution_inert No check_base Is the base correct (e.g., LiHMDS)? check_catalyst->check_base Yes solution_catalyst Screen bulky ligands (RuPhos, BrettPhos). check_catalyst->solution_catalyst No check_temp Is temperature high enough? check_base->check_temp Yes solution_base Switch to LiHMDS. check_base->solution_base No solution_temp Increase temperature (e.g., to 110 °C). check_temp->solution_temp No success Reaction Optimized check_temp->success Yes solution_inert->start solution_catalyst->start solution_base->start solution_temp->start

Caption: Troubleshooting logic for low reaction conversion.

References

Stability and storage conditions for 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability, storage, and handling of 5-Iodopyridine-2,3-diamine, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What is the expected appearance of this compound and what do color changes indicate?

A2: this compound is expected to be a solid, likely a crystalline powder. The color of related diaminopyridine compounds can range from light grey to dark grey.[2] A significant change in color, such as darkening, may indicate degradation or contamination, possibly due to oxidation of the amino groups or decomposition. If a color change is observed, it is advisable to verify the purity of the compound before use.

Q3: Is this compound sensitive to air or light?

A3: Diaminopyridine compounds can be sensitive to air and light, leading to oxidation and degradation. Iodinated organic compounds can also be light-sensitive. Therefore, it is crucial to store this compound under an inert atmosphere (e.g., argon or nitrogen) if possible and always in a light-protected container (e.g., an amber vial).[4]

Q4: What are the known incompatibilities of this compound?

A4: Based on data for similar compounds, this compound is expected to be incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] Contact with these substances should be avoided to prevent vigorous reactions, decomposition, and the release of hazardous fumes.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Cool and dry place.[1][4]Prevents thermal degradation.
Atmosphere Tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[2][3]Minimizes oxidation and moisture absorption.
Light Protect from light (e.g., amber vial).[4]Prevents light-induced degradation.
Incompatibilities Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]Avoids hazardous chemical reactions.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in experimental settings.

Issue 1: Inconsistent or Low Reaction Yield

  • Possible Cause 1: Reagent Degradation. this compound may have degraded due to improper storage.

    • Troubleshooting Step: Assess the purity of the starting material using techniques like NMR or LC-MS. If degraded, use a fresh batch of the reagent. Ensure proper storage conditions are maintained for all reagents.

  • Possible Cause 2: Reaction Conditions. The reaction conditions (e.g., temperature, solvent, catalyst) may not be optimal.

    • Troubleshooting Step: Review the experimental protocol.[5][6] Consider optimizing reaction parameters. For instance, in coupling reactions, the choice of catalyst and ligands is critical.[7]

  • Possible Cause 3: Incomplete Dissolution. The compound may not be fully dissolved in the reaction solvent.

    • Troubleshooting Step: Verify the solubility of this compound in the chosen solvent. Gentle heating or sonication may aid dissolution, but be cautious of potential thermal degradation.

Issue 2: Unexpected Side Products

  • Possible Cause 1: Oxidation of Diamine. The amino groups are susceptible to oxidation, which can lead to the formation of colored impurities and side products.

    • Troubleshooting Step: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degas solvents before use.

  • Possible Cause 2: Reactivity of the Iodine Atom. The iodine atom can participate in side reactions, especially in the presence of certain catalysts or reagents.

    • Troubleshooting Step: Carefully select reaction conditions to favor the desired transformation. The choice of catalyst and reaction temperature can influence the regioselectivity of reactions involving halopyridines.[7]

Issue 3: Difficulty in Product Purification

  • Possible Cause 1: Formation of Polar Impurities. Oxidation or degradation can lead to highly polar byproducts that are difficult to separate from the desired product.

    • Troubleshooting Step: Employ appropriate purification techniques. Column chromatography with a suitable solvent system is often effective.[5] Consider using a different stationary phase or a gradient elution.

  • Possible Cause 2: Product Instability during Purification. The desired product may be unstable under the purification conditions (e.g., on silica gel).

    • Troubleshooting Step: If instability on silica gel is suspected, consider alternative purification methods such as recrystallization or preparative HPLC.

Experimental Workflow Troubleshooting

Below is a diagram illustrating a logical workflow for troubleshooting common experimental issues with this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments start Experiment Fails (Low Yield / Impure Product) check_reagent Check Reagent Purity (NMR, LC-MS) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Yes reagent_bad Reagent Degraded check_reagent->reagent_bad No check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) reagent_ok->check_conditions replace_reagent Use Fresh Reagent & Improve Storage reagent_bad->replace_reagent replace_reagent->start conditions_ok Conditions Seem Correct check_conditions->conditions_ok Yes conditions_bad Conditions May Be Suboptimal check_conditions->conditions_bad No check_atmosphere Consider Reaction Atmosphere (Inert Gas) conditions_ok->check_atmosphere optimize_conditions Optimize Reaction (e.g., Catalyst Screen, Solvent Change) conditions_bad->optimize_conditions optimize_conditions->start atmosphere_ok Inert Atmosphere Used check_atmosphere->atmosphere_ok Yes atmosphere_bad Reaction in Air check_atmosphere->atmosphere_bad No check_purification Review Purification Method atmosphere_ok->check_purification use_inert Repeat Under Inert Atmosphere atmosphere_bad->use_inert use_inert->start purification_ok Purification Method is Appropriate check_purification->purification_ok Yes purification_bad Method May Be Ineffective or Causing Degradation check_purification->purification_bad No end Successful Experiment purification_ok->end optimize_purification Optimize Purification (e.g., Different Chromatography, Recrystallization) purification_bad->optimize_purification optimize_purification->start

Caption: Troubleshooting Decision Tree for Experiments.

References

Troubleshooting low conversion rates in 5-Iodopyridine-2,3-diamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodopyridine-2,3-diamine. The following sections address common issues leading to low conversion rates in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. A primary concern is the potential for catalyst inhibition or deactivation by the diamino functionality. The choice of palladium catalyst, ligand, and base is critical for success.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the reductive elimination step and prevent catalyst deactivation. For sterically hindered substrates, consider using a catalyst system like Pd₂(dba)₃ with a suitable ligand.

  • Base Selection: The choice of base is crucial. While stronger bases like NaOH or KOH can be effective, they may also promote side reactions. Weaker bases such as K₂CO₃ or K₃PO₄ are often a better starting point. The solubility of the base can also impact the reaction; consider using a base that is at least partially soluble in the reaction medium.

  • Solvent and Temperature: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water) is commonly used. Ensure the solvent is thoroughly degassed to prevent oxidation of the palladium catalyst. The reaction temperature should be optimized; typically, temperatures between 80-100 °C are effective.

  • Side Reactions: Be aware of potential side reactions such as protodeboronation of the boronic acid and homo-coupling. Using a slight excess of the boronic acid and ensuring anhydrous conditions can help mitigate these issues.

Q2: I am observing significant deiodination of my starting material in a palladium-catalyzed cross-coupling reaction. How can I minimize this side reaction?

A2: Deiodination is a common side reaction in palladium-catalyzed couplings with aryl iodides, leading to the formation of the corresponding hydro-dehalogenated product (2,3-diaminopyridine in this case). This is often caused by β-hydride elimination from a palladium-hydride intermediate.

Mitigation Strategies:

  • Ligand Choice: The use of bulky, electron-rich ligands can accelerate the desired cross-coupling pathway relative to the deiodination pathway.

  • Reaction Conditions: Carefully control the reaction temperature. Higher temperatures can sometimes favor deiodination. Ensure that the reaction is run under an inert atmosphere to prevent the formation of palladium hydride species from oxidative addition of any residual water or oxygen.

  • Additives: In some cases, the addition of a silver salt (e.g., Ag₂O) can act as a halide scavenger and suppress deiodination.

Q3: My attempt to synthesize an imidazo[4,5-b]pyridine from this compound and an aldehyde is giving a low conversion rate. What should I check?

A3: The condensation reaction to form the imidazopyridine ring can be sensitive to reaction conditions.

Key Parameters to Optimize:

  • Reaction Medium: DMSO is a common solvent for this cyclization.

  • Dehydrating Agent/Oxidant: Reagents like Na₂S₂O₅ are often used to promote the cyclization. Ensure the reagent is fresh and used in the correct stoichiometry.

  • Temperature: The reaction may require heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Purity of Starting Materials: Ensure that the this compound and the aldehyde are pure, as impurities can interfere with the reaction.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling
Observation Potential Cause Suggested Solution
Starting material remains largely unreacted.Inactive catalyst.Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).
Poor choice of ligand.Switch to a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.
Inappropriate base.Try a different base. K₃PO₄ or Cs₂CO₃ are often effective. For sensitive substrates, a milder base like K₂CO₃ may be beneficial.
Significant formation of 2,3-diaminopyridine.Deiodination side reaction.Lower the reaction temperature. Use a bulky ligand. Ensure anhydrous conditions.
Formation of biaryl homo-coupling product.Homo-coupling of the boronic acid.Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Add the boronic acid slowly to the reaction mixture.
Complex mixture of products observed.Reaction temperature too high, leading to decomposition.Optimize the reaction temperature by running the reaction at a lower temperature for a longer period.
Low Yield in Buchwald-Hartwig Amination
Observation Potential Cause Suggested Solution
No or very little product formation.Catalyst poisoning by the diamine.The two amino groups on the pyridine ring can act as ligands and inhibit the palladium catalyst. Use a higher catalyst loading or a more robust catalyst system (e.g., a pre-catalyst with a bulky ligand).
Steric hindrance from the amine coupling partner.For sterically hindered amines, a more reactive catalyst system with a specialized ligand (e.g., tBuXPhos) may be required.[1]
Incorrect base.A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Ensure the base is fresh and added under inert conditions.
Incomplete reaction.Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary.

Experimental Protocols

General Procedure for Imidazo[4,5-b]pyridine Synthesis

This protocol is adapted from a procedure for the synthesis of 2-phenyl-substituted imidazo[4,5-b]pyridines.[2]

Materials:

  • This compound

  • Substituted benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMSO (2-5 mL), add the substituted benzaldehyde (1.0 mmol).

  • Add sodium metabisulfite (1.1 mmol) to the reaction mixture.

  • Heat the mixture at a specified temperature (e.g., 120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Example Yields:

  • Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine from 5-bromo-2,3-diaminopyridine and benzaldehyde resulted in a 91.4% yield.[2]

  • Synthesis of 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile from 5-bromo-2,3-diaminopyridine and 4-formylbenzonitrile resulted in a 93.8% yield.[2]

Visualizations

Troubleshooting_Low_Conversion start Low Conversion Rate check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproducts start->analyze_byproducts optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions Standard deiodination Deiodination Observed analyze_byproducts->deiodination 2,3-diaminopyridine detected homocoupling Homo-coupling Observed analyze_byproducts->homocoupling Biaryl detected optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent & Temperature optimize_base->optimize_solvent success Improved Conversion optimize_solvent->success deiodination->optimize_catalyst Adjust Ligand homocoupling->optimize_base Adjust Stoichiometry

Caption: Troubleshooting workflow for low conversion rates.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Ar Ar-Pd(II)-I(L_n) OxAdd->PdII_Ar Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) PdII_Ar->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Removal of metal catalyst residues from 5-Iodopyridine-2,3-diamine products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of metal catalyst residues, particularly palladium, from 5-Iodopyridine-2,3-diamine products.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium residues from this compound?

A1: The primary challenge lies in the molecular structure of this compound. The presence of two adjacent amine groups and a pyridine nitrogen creates a strong chelating environment that can tightly bind to palladium species.[1][2] This strong coordination makes the removal of palladium by simple filtration or standard extraction methods difficult and often ineffective.[1]

Q2: What are the common sources of palladium contamination in the synthesis of this compound?

A2: Palladium contamination typically originates from catalysts used in cross-coupling reactions, which are common methods for synthesizing substituted pyridines. Even with efficient purification methods, trace amounts of the palladium catalyst can remain in the final product.[3]

Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance.[1][4] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[1]

Q4: What are the most effective methods for removing palladium from nitrogen-containing heterocyclic compounds like this compound?

A4: A variety of methods are available, and the choice depends on the specific nature of the palladium species and the product.[5] The most common and effective methods include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[5][6][7][8]

  • Scavenging: Employing molecules that selectively bind to palladium, facilitating its removal.[9][10][11]

  • Chromatography: Separating the product from the catalyst based on their different affinities for a stationary phase.[12][13][14][15]

  • Crystallization: Purifying the product by crystallization, which can leave palladium impurities in the mother liquor.[4][5]

Q5: What is the impact of residual palladium on downstream applications?

A5: Residual palladium can have several negative impacts. It can interfere with subsequent chemical reactions, leading to undesired side products or reduced yields.[16] In pharmaceutical applications, residual metals can pose a toxicological risk and affect the stability of the final drug product.[17] Furthermore, even low levels of palladium can impact the photocatalytic activity of conjugated polymers.[18][19]

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalyst residues from this compound.

Problem 1: High Palladium Content Persists After Initial Purification (e.g., Filtration)

Possible Cause Troubleshooting Steps
Strong Chelation: The diamine and pyridine functionalities of the product are strongly binding to the palladium catalyst.[1][2]1. Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as those based on thiol, dimercaptotriazine (DMT), or cysteine.[2][11][20] 2. Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and reaction time.[2] 3. Activated Carbon Treatment: Use activated carbon, which can be a cost-effective option for adsorbing palladium.[6][7]
Soluble Palladium Species: The palladium catalyst may be in a soluble form that passes through standard filters.[9]1. Switch to a Scavenging or Adsorption Method: These methods are effective for removing dissolved palladium species.[9] 2. Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent before filtration.[9]
Inefficient Filtration: Finely dispersed palladium particles may be passing through the filter medium.[11]1. Use a Filter Aid: Filter the reaction mixture through a pad of Celite® to trap fine particles.[9][11][12] 2. Use a Finer Filter: Employ a filter with a smaller pore size, such as a 0.45 µm PTFE membrane filter.[9]

Problem 2: Significant Product Loss During Purification

Possible Cause Troubleshooting Steps
Non-specific Adsorption: The product may be adsorbing to the purification medium, especially activated carbon.[2][8]1. Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[8] 2. Wash the Adsorbent: After filtration, thoroughly wash the scavenger or carbon with a suitable solvent to recover adsorbed product.[1] 3. Screen Different Scavengers: Some scavengers may have a lower affinity for your product.[8]
Product Instability: The product may be degrading during the purification process.1. Modify Purification Conditions: Adjust the temperature, solvent, or pH to conditions where the product is more stable. 2. Consider a Milder Purification Method: If using aggressive conditions, switch to a gentler method like crystallization.

Problem 3: Inconsistent Palladium Removal from Batch to Batch

Possible Cause Troubleshooting Steps
Variability in Palladium Species: The nature of the palladium residue (e.g., oxidation state, colloidal vs. dissolved) may differ between batches.[1]1. Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step.[1][8] 2. Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[1][8] 3. Pre-treatment Step: Consider a mild oxidation or reduction step to convert various palladium species into a single, more easily removable form.[1][8]

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).[8]

  • Scavenger Addition: Add a solid-supported palladium scavenger (e.g., silica-based thiol or DMT scavenger) to the solution. A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1][8]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5]

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[1]

  • Washing, Concentration, and Analysis: Follow steps 5-7 from Protocol 1.

Protocol 3: Purification by Column Chromatography

  • Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel is common, but for amine-containing compounds that can be sensitive to acidic silica, deactivated silica or alumina may be more suitable.[21][22]

  • Mobile Phase Selection: Determine a suitable solvent system (eluent) using thin-layer chromatography (TLC) to achieve good separation between the product and the palladium catalyst.

  • Column Packing: Pack a chromatography column with the chosen stationary phase.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.[22]

  • Elution: Elute the column with the mobile phase, collecting fractions.[14]

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Concentration and Analysis: Combine the pure fractions, remove the solvent, and analyze for residual palladium.

Data Presentation

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical Binding AffinityNotes
Thiol-based-SHHigh for Pd(II)Widely effective and commonly used.[11][20]
DMT-basedDimercaptotriazineHigh for various Pd speciesBroad-spectrum scavenger.[2][20]
Cysteine-based-SH, -NH2, -COOHHigh for PdA naturally derived and effective scavenger.[20]
Amino-based-NH2, -NHR, -NR2Moderate to HighCan be effective, especially for specific palladium complexes.

Visualizations

experimental_workflow crude_product Crude this compound (High Palladium Content) dissolution Dissolution in a Suitable Solvent crude_product->dissolution purification_method Select Purification Method dissolution->purification_method scavenging Scavenging with Solid-Supported Scavenger purification_method->scavenging For soluble & chelated Pd activated_carbon Treatment with Activated Carbon purification_method->activated_carbon Cost-effective option chromatography Column Chromatography purification_method->chromatography For complex mixtures filtration Filtration to Remove Scavenger/Carbon/Catalyst scavenging->filtration activated_carbon->filtration analysis Analysis of Palladium Content (e.g., ICP-MS) chromatography->analysis filtration->analysis final_product Purified Product (Low Palladium Content) analysis->final_product

Caption: General workflow for the removal of palladium catalyst residues.

decision_tree start Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? filtration Initial Filtration through Celite® start->filtration Yes check_soluble_pd Is Residual Palladium Still High? start->check_soluble_pd No (Homogeneous Catalyst) filtration->check_soluble_pd scavenging Use a High-Affinity Scavenger (e.g., Thiol, DMT) check_soluble_pd->scavenging Yes end_low_pd Purified Product (Low Pd Content) check_soluble_pd->end_low_pd No activated_carbon Treat with Activated Carbon scavenging->activated_carbon If still high or for cost-effectiveness chromatography Perform Column Chromatography scavenging->chromatography If complex mixture scavenging->end_low_pd activated_carbon->end_low_pd chromatography->end_low_pd end_high_pd Further Optimization Needed

Caption: Decision tree for selecting a suitable palladium removal method.

References

Technical Support Center: Scale-Up Synthesis of Substituted Diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of substituted diaminopyridines.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of diaminopyridine synthesis, offering potential causes and recommended solutions.

Problem ID Issue Potential Causes Troubleshooting Suggestions
TSP-001 Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing efficiency in larger reactors.[1] - Degradation of starting materials or product. - Inefficient catalyst activity or poisoning.- Monitor reaction progress using techniques like TLC, HPLC, or NMR to ensure completion. - Optimize temperature profiles for the larger scale; be aware of thermal gradients.[1] - Employ appropriate mechanical stirrers to ensure homogenous mixing in large vessels.[1] - Investigate the stability of all components under the reaction conditions. - Perform catalyst screening and optimization studies; consider catalyst loading and turnover number.
TSP-002 Impurity Profile Changes on Scale-Up - Minor side reactions at a small scale become significant at a larger scale.[1] - Localized overheating leading to thermal degradation.[1] - Changes in gas-liquid ratios affecting reactions involving gases.[1] - Formation of oligomers or polymers.[2]- Re-evaluate the impurity profile using sensitive analytical methods. - Implement precise temperature control and monitoring throughout the reactor. - Ensure efficient venting and headspace management for gaseous byproducts. - Adjust stoichiometry and addition rates to minimize side reactions.
TSP-003 Difficulties in Product Isolation and Purification - Product precipitation in an unmanageable form. - Co-precipitation of impurities. - Inefficient extraction or crystallization at a larger scale. - Product volatility leading to loss during drying.[3]- Develop a robust crystallization process with controlled cooling and seeding strategies. - Evaluate anti-solvents and solvent ratios for optimal precipitation. - Optimize extraction parameters, including solvent choice and phase separation techniques. - For volatile products, use gentle drying methods like vacuum drying at ambient temperature.[3]
TSP-004 Inconsistent Batch-to-Batch Results - Variability in raw material quality. - Lack of precise control over reaction parameters. - Inadequate cleaning of reactors leading to cross-contamination.- Implement stringent quality control for all starting materials and reagents. - Utilize process analytical technology (PAT) for real-time monitoring and control. - Establish and validate thorough cleaning procedures for all equipment.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed amination reaction is sluggish on a larger scale. What should I investigate?

A1: Several factors can contribute to this. First, ensure efficient mixing to maintain catalyst suspension and substrate interaction. Inadequate mixing can lead to catalyst settling and reduced activity.[1] Second, catalyst deactivation or poisoning might be more pronounced on a larger scale due to impurities in starting materials or solvents. Consider using a higher catalyst loading or a more robust catalyst system. Finally, mass transfer limitations, especially with gaseous reactants like ammonia, can be a significant factor. Ensure adequate gas dispersion into the reaction mixture.

Q2: I am observing the formation of mono-aminated byproducts in my diamination reaction. How can I improve selectivity?

A2: To favor diamination, you can adjust the stoichiometry of the amine nucleophile. Using a larger excess of the amine can drive the reaction towards the di-substituted product. Reaction temperature and time also play a crucial role; higher temperatures and longer reaction times may be necessary to achieve complete diamination. The choice of catalyst and ligands is also critical. For instance, in some Pd-catalyzed systems, the ligand can influence the selectivity for mono- versus di-amination.[2][4]

Q3: What are the key safety considerations when scaling up the synthesis of diaminopyridines, especially those involving nitration or energetic intermediates?

A3: Scale-up of reactions involving energetic materials, such as the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), requires stringent safety protocols.[5][6] Key considerations include:

  • Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) to understand the thermal stability of intermediates and the final product.[6]

  • Exothermic Reactions: Nitration and oxidation steps are often highly exothermic. Ensure the reactor's cooling capacity is sufficient to handle the heat generated.[1] Implement controlled addition of reagents and continuous temperature monitoring.

  • Handling of Energetic Compounds: Follow established safety guidelines for handling potentially explosive materials. This includes using appropriate personal protective equipment (PPE) and working in designated areas with safety shields.

  • Quenching Procedures: Develop and validate safe quenching procedures for the reaction mixture. For example, pouring the reaction mixture into ice water is a common method to control exotherms and precipitate the product.[5]

Q4: How can I develop a scalable purification strategy for my substituted diaminopyridine?

A4: A scalable purification strategy should minimize the use of chromatography. Focus on developing a robust crystallization method. Key steps include:

  • Solvent Screening: Identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Controlled Crystallization: Implement a controlled cooling profile and consider using seeding to ensure consistent crystal size and purity.

  • Washing: Wash the isolated crystals with a suitable solvent to remove residual impurities.

  • Drying: Dry the product under controlled conditions (temperature and pressure) to avoid degradation or loss of volatile compounds.[3]

If chromatography is unavoidable, consider techniques more amenable to scale-up, such as flash chromatography with optimized solvent systems for high throughput.

Experimental Protocols

Example Protocol: Scale-Up Synthesis of 2,6-Diaminopyridine via Chichibabin Reaction

This protocol is based on a patented method and is intended for informational purposes.[7] Appropriate safety precautions must be taken.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Organic solvent (e.g., Toluene)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt)

Procedure:

  • Charge the reactor with the organic solvent, sodium amide, and phase-transfer catalyst.

  • Heat the mixture to 140-220 °C with stirring.

  • Slowly add pyridine to the heated mixture over a period of 0.5-3 hours to initiate the Chichibabin reaction.

  • After the addition is complete, maintain the reaction temperature for the specified duration.

  • Cool the reaction mixture.

  • Carefully add water to quench the reaction and hydrolyze the intermediate.

  • Further cool the mixture to induce crystallization of the 2,6-diaminopyridine.

  • Filter the solid product and wash it with a suitable solvent.

  • Dry the product under vacuum.

Example Protocol: Hydrogenation of 3-Nitropyridin-4-amine to 3,4-Diaminopyridine

This protocol is adapted from a published synthesis.[8]

Materials:

  • 3-Nitropyridin-4-amine

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol

  • Tetrahydrofuran (THF)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation reactor, dissolve 3-nitropyridin-4-amine in a mixture of methanol and THF.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Pressurize the reactor with hydrogen gas (e.g., 1 atm) and maintain the temperature at approximately 10 °C.

  • Monitor the reaction for hydrogen uptake. The reaction is typically complete within 24 hours.

  • Once the reaction is complete, carefully filter off the Pd/C catalyst.

  • Evaporate the filtrate under reduced pressure to obtain the crude 3,4-diaminopyridine.

  • The product can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying start Starting Materials reaction_vessel Reaction Vessel start->reaction_vessel reagents Reagents & Solvents reagents->reaction_vessel monitoring In-Process Monitoring (TLC, HPLC) reaction_vessel->monitoring quench Quenching reaction_vessel->quench monitoring->reaction_vessel extraction Extraction quench->extraction crystallization Crystallization extraction->crystallization filtration Filtration crystallization->filtration purification Purification (e.g., Recrystallization) filtration->purification drying Drying purification->drying final_product Final Product drying->final_product troubleshooting_logic issue Low Yield on Scale-Up cause1 Incomplete Reaction issue->cause1 cause2 Poor Mixing issue->cause2 cause3 Suboptimal Temperature issue->cause3 cause4 Catalyst Deactivation issue->cause4 solution1 Monitor Reaction Progress (TLC, HPLC) cause1->solution1 solution2 Improve Stirring Mechanism cause2->solution2 solution3 Optimize Temperature Profile cause3->solution3 solution4 Screen Catalysts/Increase Loading cause4->solution4

References

Technical Support Center: Preventing De-iodination During Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to mitigate the undesired side reaction of de-iodination during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination in the context of cross-coupling reactions?

A1: De-iodination, also known as hydrodehalogenation, is a common side reaction where the iodine substituent on an aryl or vinyl iodide is replaced by a hydrogen atom.[1] This leads to the formation of a byproduct instead of the desired coupled product, which reduces the overall yield and complicates the purification process.

Q2: What are the primary factors that cause de-iodination?

A2: Several factors can promote the undesired de-iodination pathway over the desired cross-coupling. The most significant include the choice of catalyst and ligand, the type and strength of the base, the reaction temperature, and the solvent.[1] Protic solvents, for instance, can act as a hydride source for the de-iodination process.[1][2]

Q3: Which cross-coupling reactions are most susceptible to de-iodination?

A3: De-iodination can occur in various palladium-catalyzed reactions. It is a known issue in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1] Substrates like iodopyrazoles have shown a particularly high tendency for dehalogenation compared to their bromo and chloro analogs in Suzuki-Miyaura couplings.[1]

Q4: How does the choice of catalyst and ligand affect de-iodination?

A4: The catalyst and ligand system is crucial. Bulky, electron-rich phosphine ligands, such as biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), can accelerate the desired reductive elimination step to form the product.[1][2] This helps the productive catalytic cycle outcompete the de-iodination pathway. Conversely, in some systems, such as "classical" Pd/PPh₃ catalysts at lower temperatures (~50 °C), the presence of excess PPh₃ can inhibit the turnover of key intermediates, leading to inefficient coupling.[3][4]

Q5: What is the role of the base and solvent in this side reaction?

A5: The base and solvent play critical roles. Strong, protic bases like alkoxides, especially when used in protic solvents (e.g., alcohols), can be a significant source of hydrides, directly promoting de-iodination.[1] It is often beneficial to switch to weaker, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and to use aprotic solvents like toluene, dioxane, or THF to minimize this side reaction.[1]

Competing Reaction Pathways

The core challenge lies in favoring the desired cross-coupling pathway over the de-iodination side reaction. Both pathways originate from the same key organopalladium intermediate.

G Competing Pathways in Pd-Catalyzed Cross-Coupling Intermediate Ar-Pd(L)n-I Product Desired Product (Ar-Nu) Intermediate->Product Reductive Elimination Byproduct De-iodinated Byproduct (Ar-H) Intermediate->Byproduct Hydrodehalogenation Pathway Partner Cross-Coupling Partner (Nu) Partner->Intermediate Transmetalation Hydride Hydride Source (Solvent, Base, etc.) Hydride->Intermediate

Caption: Competing pathways in palladium-catalyzed cross-coupling of aryl iodides.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during key cross-coupling reactions.

General Troubleshooting Workflow

If you are experiencing significant de-iodination, follow this systematic workflow to identify and implement the most effective solution.

G Systematic Workflow for Troubleshooting De-iodination start High De-iodination Observed step1 Step 1: Lower Temperature (e.g., from 100°C to 80°C) start->step1 step2 Step 2: Change Solvent (e.g., Alcohol/DMF to Toluene/Dioxane) step1->step2 Issue Persists end Problem Solved: Optimized Conditions step1->end Issue Resolved step3 Step 3: Modify Base (e.g., NaOtBu to K3PO4/Cs2CO3) step2->step3 Issue Persists step2->end Issue Resolved step4 Step 4: Optimize Ligand (e.g., PPh3 to XPhos/SPhos) step3->step4 Issue Persists step3->end Issue Resolved step4->end Issue Resolved

Caption: A step-by-step logical guide to resolving de-iodination issues.

Issue 1: Significant De-iodination in Suzuki-Miyaura Coupling
  • Symptoms: Low yield of the desired biaryl product with a major byproduct identified as the de-iodinated starting material.

  • Possible Causes & Solutions:

    • High Reaction Temperature: Elevated temperatures can accelerate de-iodination.

      • Solution: Attempt the reaction at a lower temperature (e.g., 80 °C).[1] While this may slow the desired reaction, it can disproportionately decrease the rate of the side reaction.

    • Protic Solvent or Base: The solvent or base may be acting as a hydride source.

      • Solution: Switch from protic solvents (e.g., alcohols) to aprotic solvents like 1,4-dioxane, toluene, or THF.[1] If using a strong, protic base like an alkoxide, consider switching to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃.[1]

    • Suboptimal Ligand: The ligand may not be effectively promoting reductive elimination.

      • Solution: Employ bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos, which are known to promote the desired C-C bond formation.[2]

Issue 2: De-iodination and Homocoupling in Sonogashira Coupling
  • Symptoms: Formation of the de-iodinated arene and homocoupling of the alkyne (Glaser coupling) are the major observed products, with minimal desired alkynylated product.[5]

  • Possible Causes & Solutions:

    • Oxygen Contamination (Copper-Free Conditions): For copper-free Sonogashira reactions, trace oxygen can interfere with the catalytic cycle.

      • Solution: Ensure rigorous exclusion of oxygen by using properly degassed solvents and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen).[1]

    • Catalyst System Inefficiency: The chosen palladium/ligand combination may not be optimal for the substrate.

      • Solution: Screen different phosphine ligands. For electron-rich or sterically hindered aryl iodides, more electron-rich and bulky ligands may be required.

Issue 3: Competing De-iodination in Buchwald-Hartwig Amination
  • Symptoms: The primary product is the de-iodinated arene rather than the desired C-N coupled product.

  • Possible Causes & Solutions:

    • Ligand Choice: The ligand is not sufficiently promoting C-N bond formation.

      • Solution: Employ bulky biaryl phosphine ligands such as XPhos or RuPhos, which are well-established for promoting C-N coupling and suppressing dehalogenation.[1]

    • Base Selection: The base may be inappropriate for the specific amine or substrate.

      • Solution: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often effective choices.[1]

    • High Temperature: As with other couplings, excessive heat can favor de-iodination.

      • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the side reaction.[1]

Data on Reaction Optimization

Quantitative data from literature highlights how strategic changes in reaction parameters can dramatically improve outcomes. In some challenging cases, converting a less reactive aryl bromide to a more reactive aryl iodide in situ can significantly boost yields, demonstrating the importance of optimizing the halide partner itself.

Reaction TypeStarting HalideKey Condition ChangeYield of Desired Product (%)Reference
Suzuki-MiyauraAryl BromideStandard Conditions38%[6]
Suzuki-MiyauraAryl Iodide (in situ)Halide exchange before coupling73%[6]
CyanationAryl BromideStandard Conditions47%[6][7]
CyanationAryl Iodide (in situ)Halide exchange (2 passes)98%[6][7]

Key Experimental Protocol

Optimized Suzuki-Miyaura Protocol to Minimize De-iodination

This protocol incorporates best practices to suppress the de-iodination of an aryl iodide.

1. Materials & Setup:

  • Reactants: Aryl iodide (1.0 equiv), Arylboronic acid (1.2-1.5 equiv).

  • Catalyst System: Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Base: K₃PO₄ (2.0-3.0 equiv), finely ground.

  • Solvent: Toluene or 1,4-dioxane, anhydrous and degassed.

  • Apparatus: A dry Schlenk flask or sealed vial equipped with a magnetic stir bar, under an inert atmosphere (Argon or Nitrogen).

2. Reaction Assembly:

  • To the dry Schlenk flask, add the aryl iodide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.[2]

  • Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Add the degassed, anhydrous aprotic solvent (e.g., toluene) via syringe.[1][2]

3. Reaction Execution:

  • Heat the reaction mixture to a moderate temperature, typically 80 °C.[1]

  • Stir the mixture vigorously to ensure proper mixing of the heterogeneous base.

  • Monitor the reaction progress periodically by TLC or LC-MS. Carefully check for the formation of both the desired product and the de-iodinated byproduct to gauge the effectiveness of the conditions.[1]

4. Work-up and Purification:

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

References

Managing air and moisture sensitivity of 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the management of 5-Iodopyridine-2,3-diamine, a compound that may exhibit sensitivity to air and moisture. The following information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound, likely stemming from its potential sensitivity to atmospheric conditions.

Issue Potential Cause Recommended Action
Compound Discoloration (e.g., darkening, turning brown) Exposure to air (oxidation) or moisture.Discard the discolored material as it may be degraded. For future use, ensure the compound is handled under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) and stored in a tightly sealed container with a desiccant.
Inconsistent or Low Reaction Yields Degradation of the starting material due to air or moisture exposure.Use fresh, properly stored this compound. Ensure all solvents and reagents are anhydrous and degassed before use. Perform the reaction under a dry, inert atmosphere.
Poor Solubility in Aprotic Solvents Potential formation of insoluble degradation products.Filter the solution to remove any insoluble material. Consider purifying a small sample of the starting material to remove any existing degradation products before use. Always handle the compound under inert conditions to prevent further degradation.
Formation of Unidentified Impurities in Reaction Mixture Reaction with oxygen or water.Minimize the headspace in the storage vial and reaction vessel. Use techniques such as freeze-pump-thaw to degas solvents.[1] Consider using an inert gas blanket throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored?

A1: Based on the handling recommendations for similar air-sensitive compounds, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator or a glovebox to protect it from moisture and oxygen.[1][2] Storage at low temperatures (e.g., 2-8°C) may also be beneficial, as suggested for similar iodo-pyridines.

Q2: What are the signs of degradation?

A2: Visual signs of degradation can include a change in color (e.g., darkening) or texture. From a chemical perspective, degradation may be indicated by the appearance of new peaks in analytical data (e.g., NMR, LC-MS) or a decrease in the expected reactivity.

Q3: Can I handle this compound on the open bench?

A3: To ensure the integrity of the compound and the reproducibility of your experiments, it is highly recommended to handle this compound under an inert atmosphere using a glovebox or a Schlenk line.[1][2] If these are not available, minimize exposure to the atmosphere as much as possible by working quickly and using techniques like flushing containers with an inert gas.

Q4: What solvents are recommended for dissolving this compound?

Q5: What are the potential degradation pathways?

A5: While specific degradation pathways for this compound have not been documented in the provided search results, similar diaminopyridines can be susceptible to oxidation.[3] The amino groups can be oxidized, and the pyridine nitrogen lone pair can also be a site for oxidation.[3] Exposure to moisture could potentially lead to hydrolysis or other side reactions.

Experimental Protocols

General Protocol for Handling this compound under Inert Atmosphere

This protocol outlines the general steps for safely handling this compound to minimize exposure to air and moisture.

Materials:

  • This compound

  • Schlenk flask or other suitable reaction vessel

  • Glovebox or Schlenk line with a source of dry, inert gas (Argon or Nitrogen)[1][2]

  • Anhydrous, degassed solvent

  • Septa, needles, and cannulas

  • Oven-dried glassware[1][4]

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas.[4]

  • Inert Atmosphere Setup:

    • Glovebox: Transfer all necessary materials, including the sealed container of this compound, into the glovebox antechamber. Purge the antechamber with inert gas before transferring items into the main chamber.[2]

    • Schlenk Line: Assemble the glassware and connect it to the Schlenk line. Evacuate the glassware and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[1][2]

  • Weighing and Dispensing:

    • In a Glovebox: Weigh the desired amount of this compound directly into the reaction vessel inside the glovebox.[2]

    • On a Schlenk Line: If a glovebox is not available, quickly weigh the compound in a tared vial on a balance and immediately seal it. Transfer the vial to the inert atmosphere of the Schlenk line for addition to the reaction vessel. Alternatively, add the solid to the flask and then subject the flask to the evacuate-refill cycles.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel containing the this compound using a gas-tight syringe or cannula transfer under a positive pressure of inert gas.[1]

  • Reaction and Work-up: Maintain a positive pressure of inert gas throughout the reaction. For any subsequent steps, such as reagent addition or sampling, use air-free techniques.

Visualizations

TroubleshootingWorkflow start Experiment with this compound issue Encounter Issue? (e.g., Discoloration, Low Yield) start->issue check_storage Check Storage Conditions: - Inert atmosphere? - Tightly sealed? - Desiccated? issue->check_storage Yes proceed Proceed with Experiment issue->proceed No check_handling Review Handling Technique: - Used glovebox/Schlenk line? - Anhydrous/degassed solvents? check_storage->check_handling implement_inert Implement Strict Inert Atmosphere Techniques check_handling->implement_inert use_fresh Use Fresh, Properly Stored Compound implement_inert->use_fresh use_fresh->proceed end Successful Experiment proceed->end

Caption: Troubleshooting workflow for issues with this compound.

ExperimentalWorkflow prep_glassware 1. Oven-Dry Glassware setup_inert 2. Establish Inert Atmosphere (Glovebox or Schlenk Line) prep_glassware->setup_inert weigh_compound 3. Weigh Compound Under Inert Conditions setup_inert->weigh_compound add_solvent 4. Add Anhydrous/ Degassed Solvent weigh_compound->add_solvent run_reaction 5. Perform Reaction Under Inert Gas add_solvent->run_reaction workup 6. Air-Free Work-up and Analysis run_reaction->workup

Caption: Recommended experimental workflow for handling this compound.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra for 5-Iodopyridine-2,3-diamine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 5-Iodopyridine-2,3-diamine and its structural analogues, 2,3-diaminopyridine and 3,4-diaminopyridine. Due to the limited availability of direct experimental spectra for this compound in the public domain, this comparison includes predicted chemical shifts based on established substituent effects on the pyridine ring. This information is valuable for researchers in synthetic chemistry, drug discovery, and materials science for the structural elucidation and purity assessment of these compounds.

Comparison of ¹H and ¹³C NMR Spectral Data

The introduction of an iodine atom at the 5-position of the 2,3-diaminopyridine scaffold is expected to significantly influence the electron distribution within the pyridine ring, thereby affecting the chemical shifts of the remaining protons and carbon atoms. The following tables summarize the experimental ¹H and ¹³C NMR data for 2,3-diaminopyridine and 3,4-diaminopyridine, alongside predicted values for this compound. These predictions are derived from the analysis of substituent effects on aromatic systems.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundH-4H-5H-6NH₂
2,3-diaminopyridine[1][2][3]6.93 (dd)6.56 (dd)7.58 (dd)5.22 (s)
3,4-diaminopyridine[4]-6.69 (d)7.63 (s)5.37 (s), 6.84 (s)
This compound (Predicted)7.20 (d)-7.85 (d)5.50 (s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundC-2C-3C-4C-5C-6
2,3-diaminopyridine[5]149.2136.1122.0113.1138.4
3,4-diaminopyridine[6]148.8139.2148.8108.5148.8
This compound (Predicted)150.0137.5128.084.0145.0

Experimental Protocols

A general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for pyridine-based diamines is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used as the internal reference.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

  • Number of Scans: 1024 or more, depending on the sample concentration and solubility.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm is used as the internal reference.

Logical Workflow for NMR Spectral Assignment

The process of assigning the signals in ¹H and ¹³C NMR spectra to specific atoms in the molecule follows a logical workflow. This workflow integrates information from the chemical shifts, coupling patterns, and, if necessary, two-dimensional NMR experiments.

NMR_Assignment_Workflow cluster_1D_NMR 1D NMR Analysis cluster_Prediction Prediction & Comparison cluster_2D_NMR 2D NMR (Optional) H1_Spectrum Acquire ¹H NMR Spectrum Analyze_H1 Analyze ¹H Data: - Chemical Shift - Integration - Multiplicity (J-coupling) H1_Spectrum->Analyze_H1 C13_Spectrum Acquire ¹³C NMR Spectrum Analyze_C13 Analyze ¹³C Data: - Chemical Shift - Number of Signals C13_Spectrum->Analyze_C13 Predict_Shifts Predict Chemical Shifts (Substituent Effects, Databases) Analyze_H1->Predict_Shifts COSY COSY (H-H Correlation) Analyze_H1->COSY Final_Assignment Final Structure Assignment Analyze_H1->Final_Assignment Analyze_C13->Predict_Shifts HSQC HSQC (C-H Direct Correlation) Analyze_C13->HSQC HMBC HMBC (C-H Long-Range Correlation) Analyze_C13->HMBC Analyze_C13->Final_Assignment Compare_Analogs Compare with Spectra of Known Analogues Predict_Shifts->Compare_Analogs Compare_Analogs->Final_Assignment COSY->Final_Assignment HSQC->Final_Assignment HMBC->Final_Assignment

Caption: Workflow for the assignment of 1H and 13C NMR spectra.

References

A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromopyridine-2,3-diamine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science research, pyridine-2,3-diamine scaffolds are crucial building blocks for synthesizing a wide array of functional molecules, including kinase inhibitors and novel organic materials. The strategic functionalization of this core often relies on palladium-catalyzed cross-coupling reactions. The choice of the halide at the 5-position—typically bromine or iodine—is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy.

This guide provides an objective comparison of the reactivity of 5-iodopyridine-2,3-diamine and 5-bromopyridine-2,3-diamine in three common and powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is based on established principles of organometallic chemistry and supported by experimental data from analogous systems in the scientific literature.

Theoretical Underpinnings of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to a palladium(0) complex is often the rate-determining step of the catalytic cycle. A weaker C-X bond facilitates a faster oxidative addition, leading to a higher overall reaction rate.

The bond dissociation energies for carbon-halogen bonds follow the trend C-Br > C-I. Consequently, aryl iodides are generally more reactive than aryl bromides.[1] This allows reactions with iodo-substrates to proceed under milder conditions, such as lower temperatures, reduced catalyst loadings, and shorter reaction times.

G reactivity General Reactivity in Pd Cross-Coupling Aryl_I Aryl-Iodide Aryl_Br Aryl-Bromide Aryl_I->Aryl_Br More Reactive Aryl_Cl Aryl-Chloride Aryl_Br->Aryl_Cl More Reactive

Caption: General reactivity trend of aryl halides in cross-coupling.

Comparative Performance in Key Cross-Coupling Reactions

Reaction TypeSubstrateCatalyst/Ligand (Example)Base (Example)Temp. (°C)Time (h)Typical YieldNotes
Suzuki-Miyaura This compoundPd(PPh₃)₄K₂CO₃ / Na₂CO₃80 - 1002 - 6Good to ExcellentMilder conditions are generally sufficient. Lower catalyst loading may be possible.
5-Bromopyridine-2,3-diaminePd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ / K₃PO₄90 - 1106 - 24Moderate to GoodOften requires higher temperatures and longer reaction times compared to the iodo-analog.[2][3]
Buchwald-Hartwig This compoundPd₂(dba)₃ / XPhosNaOt-Bu / K₃PO₄80 - 1004 - 12Good to ExcellentMore tolerant of weaker bases and lower temperatures.
5-Bromopyridine-2,3-diaminePd₂(dba)₃ / XPhos or BINAPNaOt-Bu100 - 12012 - 24Moderate to GoodOften requires a strong base like NaOt-Bu and elevated temperatures for efficient conversion.[4]
Sonogashira This compoundPd(PPh₃)₂Cl₂ / CuIEt₃N / Piperidine25 - 601 - 4ExcellentCoupling often proceeds efficiently even at room temperature.[1]
5-Bromopyridine-2,3-diaminePd(PPh₃)₂Cl₂ / CuIEt₃N / Piperidine60 - 1004 - 18GoodRequires heating to achieve reaction rates comparable to the iodo-substrate.[5]

Catalytic Cycle and Experimental Workflow

The efficiency of these transformations is dictated by the kinetics of the palladium catalytic cycle. The initial, often rate-limiting, oxidative addition step is faster for the more labile carbon-iodine bond.

G pd0 Pd(0)Ln pd2_oxid R-Pd(II)L2-X pd0->pd2_oxid Oxidative Addition (R-X) pd2_trans R-Pd(II)L2-R' pd2_oxid->pd2_trans Transmetalation (R'-M) pd2_trans->pd0 Reductive Elimination (R-R')

Caption: Simplified Palladium catalytic cycle for cross-coupling.

A successful cross-coupling experiment requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and unwanted side reactions.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Substrates, Catalyst, Ligand, Base add_solids Add Solids reagents->add_solids glassware Dry Glassware Under Vacuum/Heat purge Assemble and Purge with Inert Gas (Ar/N2) glassware->purge purge->add_solids add_liquids Add Degassed Solvent & Liquid Reagents add_solids->add_liquids heat Heat to Reaction Temperature add_liquids->heat cool Cool to Room Temp heat->cool filter Filter (e.g., through Celite) cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocols

The following are representative, generalized protocols adapted from the literature for reactions involving halopyridine substrates.[2][5] Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 5-Halopyridine-2,3-diamine
  • Reaction Setup: To an oven-dried reaction vessel, add the 5-halopyridine-2,3-diamine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a stream of inert gas (Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol.[2][3]

  • Reaction: Heat the mixture with vigorous stirring. For the 5-iodo derivative, a temperature of 80-90 °C for 2-6 hours is a good starting point. For the 5-bromo derivative, expect to use 95-110 °C for 6-24 hours.[2] Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 5-Halopyridine-2,3-diamine
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the 5-halopyridine-2,3-diamine (1.0 equiv.) in a suitable solvent such as DMF or Et₃N.[5]

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%). If not used as the solvent, add a base like Et₃N (2.0-3.0 equiv.).

  • Reaction: Stir the mixture at the desired temperature. For the 5-iodo derivative, room temperature to 50 °C for 1-4 hours is often sufficient.[1] For the 5-bromo derivative, heating to 80-100 °C for 4-18 hours will likely be necessary.[5] Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

The choice between this compound and 5-bromopyridine-2,3-diamine is a trade-off between reactivity and substrate cost/availability.

  • This compound is the more reactive substrate, enabling faster reactions under milder conditions. This is particularly advantageous for complex syntheses involving sensitive functional groups or when trying to minimize thermal degradation of products. It is the preferred substrate for maximizing yield and throughput.

  • 5-Bromopyridine-2,3-diamine is generally less expensive and more readily available. While it requires more forcing conditions (higher temperatures, longer reaction times, and sometimes stronger bases or higher catalyst loadings), it remains a viable and economical option for many applications, especially at a larger scale where cost is a primary driver.[6][7]

Ultimately, the optimal choice will depend on the specific synthetic challenge, including the nature of the coupling partners, the scale of the reaction, and economic considerations. This guide provides the foundational data and protocols to help researchers make an informed decision.

References

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for the characterization of 5-Iodopyridine-2,3-diamine. It includes supporting data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the optimal analytical strategy for this and structurally similar compounds.

Comparative Analysis of Analytical Techniques

The accurate identification and quantification of substituted pyridines are crucial in pharmaceutical development. While several techniques can be employed, they differ significantly in sensitivity, selectivity, and the richness of structural information they provide. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are common alternatives to HRMS.

The table below summarizes the key performance characteristics of these methods for the analysis of aromatic amines.

Table 1: Performance Comparison of Analytical Methods for Aromatic Amine Quantification

ParameterHigh-Resolution Mass Spectrometry (HRMS)HPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Specificity/Selectivity Very High (distinguishes isobaric interferences)Moderate to High (dependent on chromatographic separation)High (mass-based detection)
Sensitivity Very High (pg to fg range)Moderate (ng to µg range)High (pg to ng range)[1]
Resolution Very High (>10,000 FWHM)Low (chromatographic resolution)Low (unit mass resolution)
Structural Information High (accurate mass and fragmentation data)Very Low (retention time only)Moderate (fragmentation patterns)
Quantitative Linearity (R²) >0.99>0.99[2]>0.99[1]
Derivatization Required? NoNoOften required for volatility/stability[1][3]

HRMS stands out for its ability to provide unambiguous molecular formula confirmation through highly accurate mass measurements, a critical advantage for impurity identification and metabolite studies. While HPLC-UV is a robust quantitative tool, it lacks the specificity of mass spectrometry and cannot distinguish compounds with similar retention times and UV spectra.[4][5] GC-MS offers high sensitivity but often requires derivatization for polar compounds like diamines, adding complexity to sample preparation.[1][3]

In-Depth Analysis by LC-HRMS

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the premier technique for the definitive characterization of this compound. It combines the separation power of HPLC with the specificity and sensitivity of a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Data Presentation: High-Resolution Mass Data

HRMS provides mass measurements with high accuracy, typically within 5 ppm, allowing for the confident determination of a compound's elemental composition.

Table 2: Representative HRMS Data for this compound

ParameterValue
Molecular Formula C₅H₆IN₃
Neutral Monoisotopic Mass 234.96064 Da
Ion Adduct [M+H]⁺
Calculated m/z 235.96847
Measured m/z (Hypothetical) 235.96825
Mass Error (ppm) -0.93

Note: Measured m/z is a hypothetical value for illustrative purposes.

Experimental Workflow for LC-HRMS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using LC-HRMS.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve Sample (e.g., in Methanol/Water) prep2 Vortex & Sonicate prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 lc LC Separation (Reversed-Phase) prep3->lc esi Electrospray Ionization (Positive Mode) lc->esi hrms HRMS Detection (e.g., Orbitrap) esi->hrms proc1 Extract Ion Chromatogram hrms->proc1 proc2 Accurate Mass Determination proc1->proc2 proc3 Fragmentation Analysis (MS/MS) proc2->proc3 proc4 Compound Identification proc3->proc4

Caption: General workflow for LC-HRMS analysis.

Experimental Protocol: LC-HRMS

This protocol is a representative method for the analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL this compound in methanol.

  • Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 1 µg/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A mixed-mode or reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable for retaining polar pyridine compounds.[4][6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Instrument: Thermo Scientific Q Exactive Orbitrap or equivalent.[7][8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive. ESI is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation.[9]

  • Capillary Voltage: 3.5 kV.

  • Scan Range: m/z 50 - 500.

  • Resolution: 70,000 FWHM.

  • Data Acquisition: Full scan for identification, followed by data-dependent MS/MS for structural confirmation.

  • Collision Gas: Nitrogen.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. For iodinated compounds, a characteristic fragmentation is the loss of the iodine atom.[10][11] The protonated diamine pyridine ring may also undergo fragmentation.

G parent [M+H]⁺ m/z 235.97 frag1 Loss of I• (-127 Da) parent->frag1 ion1 [C₅H₆N₃]⁺ m/z 108.06 frag1->ion1 frag2 Loss of NH₃ (-17 Da) ion1->frag2 ion2 [C₅H₃N₂]⁺ m/z 91.03 frag2->ion2

Caption: Proposed fragmentation of [this compound+H]⁺.

The primary fragmentation is expected to be the cleavage of the C-I bond, resulting in a radical cation with an m/z of 108.06.[10][12] Subsequent fragmentation could involve the loss of ammonia (NH₃) from the diamine structure.

Conclusion

High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography, offers unparalleled performance for the analysis of this compound. Its superior specificity, sensitivity, and ability to provide exact mass and structural data make it the definitive tool for identity confirmation, impurity profiling, and metabolic studies. While techniques like HPLC-UV and GC-MS have their merits for routine quantification, they do not match the comprehensive characterization capabilities of HRMS.

References

A Comparative Crystallographic Analysis of 5-Halopyridine-2,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data for 5-chloro- and 5-bromopyridine-2,3-diamine. Despite a thorough search, publicly available crystallographic data for 5-iodopyridine-2,3-diamine could not be located. Therefore, this comparison focuses on the chloro and bromo derivatives as insightful alternatives, offering valuable structural information for researchers working with halogenated pyridine scaffolds.

Introduction

5-Halopyridine-2,3-diamine derivatives are important building blocks in medicinal chemistry and materials science. Their utility stems from the versatile reactivity of the diamino-substituted pyridine ring, which allows for the construction of various heterocyclic systems. The nature of the halogen substituent at the 5-position can significantly influence the electronic properties, intermolecular interactions, and ultimately the solid-state packing of these molecules. Understanding these structural nuances through X-ray crystallography is crucial for rational drug design and the development of new materials with desired properties.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 5-chloropyridine-2,3-diamine and 5-bromopyridine-2,3-diamine. A direct comparison reveals that the two compounds are isostructural, crystallizing in the same space group with similar unit cell dimensions. This suggests that the substitution of chlorine with bromine does not fundamentally alter the crystal packing motif.

Parameter5-chloropyridine-2,3-diamine[1]5-bromopyridine-2,3-diamine[2]
Chemical Formula C₅H₆ClN₃C₅H₆BrN₃
Formula Weight 143.58188.03
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 3.82640(10)3.82640(10)
b (Å) 8.7336(2)8.7336(2)
c (Å) 18.6007(3)18.6007(3)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 621.60(2)621.60(2)
Z 44
Temperature (K) 100(2)100(2)
Radiation type Mo KαMo Kα
R-factor (%) -1.84
wR-factor (%) -4.73

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of these compounds are crucial for reproducibility and for designing experiments for new derivatives.

Synthesis and Crystallization

Synthesis of 5-Halopyridine-2,3-diamines:

A common route for the synthesis of 5-halopyridine-2,3-diamines involves the nitration of a 2-amino-5-halopyridine, followed by the reduction of the nitro group.[1]

  • Nitration: 2-amino-5-halopyridine is reacted with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group at the 3-position, yielding 2-amino-5-halo-3-nitropyridine.

  • Reduction: The resulting 2-amino-5-halo-3-nitropyridine is then reduced to the corresponding diamine. This reduction can be achieved using various reagents, such as sodium dithionite or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[1]

Recrystallization for Single Crystal Growth:

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. Recrystallization is a standard technique for purifying solid compounds and growing single crystals.[3][4]

  • Solvent Selection: A suitable solvent or solvent system is chosen where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[4]

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Slow Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Slow cooling is essential for the growth of large, well-ordered single crystals.

  • Isolation: The formed crystals are isolated from the mother liquor by filtration, washed with a small amount of cold solvent, and then dried.

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for determining the crystal structure of a small organic molecule.[5][6]

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations.[5] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[5] A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the reflections. Corrections are applied for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7] This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Non-hydrogen atoms are typically refined with anisotropic displacement parameters, and hydrogen atoms are often placed in calculated positions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of 5-halopyridine-2,3-diamine derivatives to their structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography start 2-Amino-5-halopyridine nitration Nitration start->nitration HNO₃/H₂SO₄ reduction Reduction nitration->reduction e.g., Na₂S₂O₄ or H₂/Pd-C crude_product Crude 5-Halopyridine-2,3-diamine reduction->crude_product recrystallization Recrystallization crude_product->recrystallization Slow Cooling single_crystals Single Crystals recrystallization->single_crystals data_collection Data Collection single_crystals->data_collection Mount Crystal data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Iodopyridine-2,3-diamine is a valuable building block in medicinal chemistry and materials science, offering a scaffold for the synthesis of a diverse range of complex molecules, including imidazo[4,5-b]pyridines. The functionalization of this substrate is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The choice of catalyst system—comprising a metal precursor and a ligand—is critical to the success of these transformations, profoundly influencing reaction yields, substrate scope, and functional group tolerance.

This guide provides a comparative overview of catalyst systems applicable to the cross-coupling of this compound. Due to a lack of extensive comparative studies directly on this substrate, this guide presents data from structurally analogous halo-aminopyridines to provide a strong predictive foundation for catalyst selection and reaction optimization. The primary focus is on Palladium- and Copper-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are fundamental for C-C and C-N bond formation.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following tables summarize the performance of various catalyst systems in reactions analogous to those with this compound. These data provide a baseline for selecting catalysts for specific synthetic transformations.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Halo-Aminopyridines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateProduct Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95125-Bromo-2-methylpyridin-3-amineModerate to Good[1][2]
Pd(OAc)₂SPhosK₂CO₃Toluene100183-Bromo-2-aminopyridine91[3][4]
Pd₂(dba)₃RuPhosLiHMDS1,4-Dioxane100163-Bromo-2-aminopyridine71[3][4]
Pd(dppf)Cl₂-NaHCO₃Toluene/EtOH/H₂O8512(3-bromo-2-methylphenyl)methanol90-97[5]

Table 2: Comparison of Catalysts for the Sonogashira Coupling of Halo-Aminopyridines

Catalyst PrecursorLigandCo-catalystBaseSolventTemp. (°C)Time (h)SubstrateProduct Yield (%)Reference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF10032-Amino-3-bromopyridine72-96[6][7]
Pd(PPh₃)₄-CuIEt₃N/THFRT166-Bromo-3-fluoro-2-cyanopyridineGood[8]
Pd(OAc)₂PPh₃CuIEt₃NDMF10032-Amino-3-bromo-5-methylpyridineup to 93[9]

Table 3: Comparison of Catalysts for the Buchwald-Hartwig Amination of Halo-Aminopyridines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateAmineProduct Yield (%)Reference
Pd₂(dba)₃RuPhosLiHMDS1,4-Dioxane100163-Bromo-2-aminopyridineMorpholine83[3][4]
Pd₂(dba)₃BrettPhosLiHMDS1,4-Dioxane100163-Bromo-2-aminopyridineCyclopentylamine78[3][4]
Pd(OAc)₂BINAPNaOt-BuToluene80183-Bromo-2-aminopyridineAniline95[3][4]
CuI1,10-PhenanthrolineK₂CO₃Toluene110242-Amino-3-iodopyridineVarious AminesModest[3][4]

Mandatory Visualization

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - this compound - Coupling Partner - Catalyst & Ligand - Base - Solvent start->setup degas Degas Mixture (e.g., N2/Ar sparging) setup->degas reaction Heat to Reaction Temperature with Stirring degas->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water/Brine monitor->workup Complete dry Dry Organic Layer (e.g., Na2SO4, MgSO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Catalytic_Cycle pd0 {Pd(0)L_n} pd_complex1 Ar-Pd(II)-X L_n pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)-R L_n pd_complex1->pd_complex2 borate_salt {X-B(OR')_2} transmetalation Transmetalation pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination product Ar-R aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid {R-B(OR')_2} boronic_acid->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are representative experimental protocols adapted from literature for cross-coupling reactions with halo-aminopyridines. These should serve as a starting point for the development of specific procedures for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Solvent and Base Addition: Evacuate and backfill the tube with an inert gas. Add a degassed solvent (e.g., DMF) followed by a degassed amine base (e.g., Et₃N).

  • Reaction: Stir the mixture at the specified temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., LiHMDS or NaOt-Bu, 1.5-2.0 equiv).

  • Reactant Addition: Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: Seal the tube and heat the mixture with stirring at the designated temperature (e.g., 100 °C) for the required time (e.g., 16-24 hours).

  • Work-up: Cool the mixture to room temperature, pass it through a pad of celite, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by column chromatography.

The selection of an optimal catalyst system for the cross-coupling of this compound is a critical parameter that dictates the efficiency and outcome of the synthetic route. For Suzuki-Miyaura reactions, traditional catalysts like Pd(PPh₃)₄ and more advanced systems with bulky phosphine ligands such as SPhos and RuPhos are excellent starting points.[1][2][3][4] For Sonogashira couplings, the combination of a palladium source with a copper(I) co-catalyst remains the most reliable approach.[6][7] In the case of Buchwald-Hartwig aminations, catalyst systems employing bulky, electron-rich phosphine ligands like RuPhos and BrettPhos are generally preferred for achieving high yields, especially with challenging substrates.[3][4] The experimental protocols and comparative data provided in this guide, derived from closely related halo-aminopyridine systems, offer a valuable resource for researchers to design and execute efficient and high-yielding cross-coupling reactions with this compound, thereby facilitating the synthesis of novel and functionalized heterocyclic compounds.

References

A Comparative Guide to HPLC and TLC Methods for Analyzing 5-Iodopyridine-2,3-diamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures containing 5-Iodopyridine-2,3-diamine is crucial for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two instrumental techniques widely employed for these analytical purposes. This guide provides a comparative overview of HPLC and TLC methods, complete with detailed experimental protocols and data presentation to aid in method selection and application.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers high-resolution separation and quantification of components in a mixture. For a polar compound like this compound, a reversed-phase HPLC method is generally the most suitable approach.

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase HPLC method was developed for the analysis of this compound, drawing parallels from established methods for similar halogenated pyridine derivatives[1].

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex the solution until the sample is fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended for optimal separation of starting materials, intermediates, product, and byproducts.

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (minutes) % Solvent A % Solvent B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid, cost-effective, and straightforward technique for the qualitative analysis of reaction mixtures. It is particularly useful for quickly assessing the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.

Experimental Protocol: Normal-Phase TLC

For the analysis of polar and basic compounds like this compound, a normal-phase TLC method on silica gel plates is appropriate. The addition of a basic modifier to the mobile phase is often necessary to prevent spot tailing.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is a good starting point. To improve the separation of polar and basic compounds, a more polar system with a basic additive is recommended. A suitable mobile phase is a mixture of:

    • Dichloromethane : Methanol : Triethylamine (90 : 9 : 1, v/v/v)[2].

  • Procedure:

    • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber.

    • Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

    • Place the spotted TLC plate into the developing chamber and replace the lid.

    • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

  • Visualization:

    • UV Light: Visualize the plate under short-wave (254 nm) UV light. The spots of UV-active compounds will appear as dark spots on a fluorescent background.

    • Iodine Staining: Place the dried plate in a chamber containing a few crystals of iodine. The iodine vapor will react with many organic compounds to produce yellowish-brown spots[3][4][5].

Comparison of HPLC and TLC Methods

FeatureHPLCTLC
Principle High-pressure separation on a packed column.Separation on a thin layer of adsorbent by capillary action.
Analysis Type Quantitative and QualitativePrimarily Qualitative
Resolution HighModerate
Sensitivity HighLow to Moderate
Analysis Time 20-30 minutes per sample5-10 minutes per plate (multiple samples can be run simultaneously)
Cost High (instrumentation and solvents)Low (plates and small solvent volumes)
Solvent Usage HighLow
Sample Throughput SequentialParallel

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of a this compound reaction mixture.

Workflow for Analysis of this compound Reaction Mixture cluster_sample_prep Sample Preparation cluster_tlc TLC Analysis cluster_hplc HPLC Analysis ReactionMixture Reaction Mixture Dissolution Dissolve in appropriate solvent ReactionMixture->Dissolution Filtration Filter through 0.45 µm filter (for HPLC) Dissolution->Filtration Spotting Spot on TLC plate Dissolution->Spotting Injection Inject into HPLC Filtration->Injection Development Develop in chamber Spotting->Development Visualization Visualize (UV, Iodine) Development->Visualization TLC_Result Qualitative Result (Rf values) Visualization->TLC_Result Separation Separation on C18 column Injection->Separation Detection UV Detection Separation->Detection HPLC_Result Quantitative Result (Peak Area, Retention Time) Detection->HPLC_Result

Caption: Workflow for HPLC and TLC analysis.

Conclusion

Both HPLC and TLC are valuable analytical tools for monitoring this compound reaction mixtures. TLC serves as a rapid, preliminary method for qualitative assessment of reaction progress. For detailed, quantitative analysis, including the determination of purity and the identification of byproducts, the high-resolution and sensitive nature of reversed-phase HPLC makes it the superior choice. The selection of the appropriate method will depend on the specific analytical requirements of the researcher, balancing the need for speed, cost-effectiveness, and the level of quantitative detail required.

References

A Comparative Guide to the Iodination of Diaminopyridines: Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of iodine into diaminopyridine scaffolds is a critical step in the synthesis of a wide range of biologically active molecules. This guide provides an objective comparison of alternative reagents for the iodination of diaminopyridines, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.

The strategic placement of an iodine atom on the diaminopyridine ring serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. However, the electron-rich nature of diaminopyridines can lead to challenges in controlling regioselectivity and avoiding over-iodination. This guide explores both traditional and modern iodinating agents, offering insights into their performance, substrate scope, and reaction conditions.

Comparison of Iodinating Reagents

The choice of iodinating reagent is paramount for achieving the desired outcome in terms of yield, regioselectivity, and compatibility with other functional groups. Below is a summary of common and alternative reagents for the iodination of diaminopyridines.

Reagent SystemDiaminopyridine IsomerProductYield (%)Key AdvantagesDisadvantages
N-Iodosuccinimide (NIS) General for electron-rich aromaticsMono-iodinated productsGood to excellentMild conditions, high regioselectivity with acid catalyst.[1]Can require acidic conditions which may not be suitable for all substrates.
Iodine Monochloride (ICl) General for aromatic aminesMono- and di-iodinated productsGoodVersatile and reactive.Hazardous to handle.
Molecular Iodine (I₂) / Silver Salt (e.g., AgNO₃, Ag₂SO₄) General for electron-rich aromaticsMono-iodinated products70-98% (for pyrimidines)Environmentally friendly, high yielding.[2]Silver salts can be costly.
Potassium Iodide (KI) / Potassium Iodate (KIO₃) / Acid 2-Amino-5-bromopyridine2-Amino-5-bromo-3-iodopyridine73.7%Inexpensive reagents.Requires careful control of stoichiometry and reaction conditions.
Molecular Iodine (I₂) / Mercuric Acetate 2-Aminopyridine2-Amino-5-iodopyridine & 2-Amino-3,5-diiodopyridineGoodEffective for mono- and di-iodination.Use of toxic mercury salts.

Diagram 1: General Strategies for the Iodination of Diaminopyridines

cluster_reagents Iodinating Reagents cluster_substrates Diaminopyridine Isomers cluster_products Iodinated Products NIS N-Iodosuccinimide (NIS) MonoIodo Mono-iodinated Diaminopyridine NIS->MonoIodo Mild, Selective ICl Iodine Monochloride (ICl) ICl->MonoIodo DiIodo Di-iodinated Diaminopyridine ICl->DiIodo I2_Oxidant I₂ + Oxidant (e.g., AgNO₃) I2_Oxidant->MonoIodo Green, High Yield KI_KIO3 KI + KIO₃ KI_KIO3->MonoIodo DAP23 2,3-Diaminopyridine DAP23->MonoIodo DAP26 2,6-Diaminopyridine DAP26->MonoIodo DAP34 3,4-Diaminopyridine DAP34->MonoIodo

Caption: Overview of common iodination reagents and their application to diaminopyridine isomers.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for the iodination of aminopyridine derivatives, which can be adapted for diaminopyridines.

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This method is a general and efficient procedure for the iodination of a wide range of electron-rich aromatic compounds under mild conditions.[1]

Materials:

  • Substituted aminopyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.0-1.2 eq)

  • Trifluoroacetic acid (TFA) (catalytic amount or as solvent)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the aminopyridine in the chosen solvent, add N-Iodosuccinimide.

  • If using a catalytic amount of TFA, add it to the mixture. If using TFA as the solvent, dissolve the aminopyridine directly in TFA before adding NIS.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce excess iodine.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodination using Molecular Iodine and Silver Sulfate

This method provides a mild and effective way to iodinate activated aromatic rings without the need for strong acids.[2]

Materials:

  • Diaminopyridine (1.0 eq)

  • Iodine (I₂) (1.0 eq)

  • Silver sulfate (Ag₂SO₄) (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous sodium bisulfite (NaHSO₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of iodine and silver sulfate in dichloromethane, add the diaminopyridine at room temperature.

  • Stir the mixture vigorously. The reaction progress can be monitored by TLC.

  • After the reaction is complete, filter off the yellow precipitate of silver iodide.

  • Wash the filtrate with 10% aqueous sodium bisulfite solution to remove any unreacted iodine, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Diagram 2: Experimental Workflow for Iodination

start Start dissolve Dissolve Diaminopyridine in Solvent start->dissolve add_reagent Add Iodinating Reagent (e.g., NIS or I₂/Ag₂SO₄) dissolve->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify end Characterize Product purify->end

Caption: A typical experimental workflow for the iodination of diaminopyridines.

Conclusion

The selection of an appropriate iodinating reagent for diaminopyridines depends on a variety of factors including the specific isomer, desired regioselectivity, and the presence of other functional groups. While traditional methods using reagents like iodine monochloride are effective, modern alternatives such as N-iodosuccinimide with an acid catalyst or molecular iodine with a silver salt activator offer milder conditions and, in some cases, improved selectivity and environmental profiles. The provided protocols offer a starting point for the development of robust and efficient iodination procedures for these important heterocyclic building blocks. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each specific diaminopyridine substrate.

References

Efficacy of 2,4-Diaminopyrimidine Derivatives as Potent Focal Adhesion Kinase (FAK) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Diaminopyrimidine-Based Compounds in Preclinical Cancer Research

The 2,4-diaminopyrimidine scaffold has emerged as a privileged structure in the design of potent inhibitors targeting Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase implicated in cancer progression.[1][2] Overexpression and hyperactivation of FAK are common in various human cancers, where it plays a central role in cell proliferation, survival, migration, and invasion.[3][4] This guide provides a comparative analysis of several 2,4-diaminopyrimidine derivatives, presenting their efficacy through in vitro kinase and cell-based assays. Detailed experimental protocols and relevant signaling pathways are provided to support the evaluation of these compounds for researchers, scientists, and drug development professionals.

Comparative Efficacy of FAK Inhibitors

The following table summarizes the inhibitory activity of selected 2,4-diaminopyrimidine derivatives against FAK and their anti-proliferative effects on various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity.

Compound IDFAK Enzymatic Inhibition (IC50)Anti-Proliferative Activity (IC50)Cell Line(s)
TAE-226 3.4 nM[2]>20 µM[2]HBE (Human Bronchial Epithelial)
Compound A12 Not Reported130 nM, 94 nM[1]A549 (Lung Carcinoma), MDA-MB-231 (Breast Cancer)
Compound 8a 47 nM[2]44 nM, 119 nM[2]H1975 (Non-Small Cell Lung Cancer), A431 (Epithelial Carcinoma)
Compound 8c 30 nM[2]Not ReportedNot Applicable
Compound 8d 40 nM[2]Not ReportedNot Applicable
Compound 12s 47 nM[5]0.24 µM, 0.45 µM, 0.44 µM[5]MGC-803 (Gastric Cancer), HCT-116 (Colorectal Carcinoma), KYSE30 (Esophageal Squamous Cell Carcinoma)
Compound [18F]Q-2 5.0 nM[6]Not ReportedNot Applicable
Compound [18F]Q-4 21.6 nM[6]Not ReportedNot Applicable
Compound Q6 3.2 nM[7]Not ReportedNot Applicable
Defactinib (VS-6063) 0.6 nM[1]Not ReportedNot Applicable

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the efficacy comparison of 2,4-diaminopyrimidine based FAK inhibitors.

In Vitro FAK Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the enzymatic activity of purified FAK by detecting the amount of ADP produced during the kinase reaction.[8][9]

Principle: The assay is performed in two steps. First, the FAK kinase reaction is conducted, where FAK phosphorylates a substrate using ATP, thereby generating ADP.[9] In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the ADP produced.[8][9]

Materials:

  • Purified recombinant FAK enzyme

  • FAK substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • FAK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[9]

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor compounds in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor solution or a vehicle control (e.g., 5% DMSO).

  • Add 2 µL of the FAK enzyme solution.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the reaction at room temperature for 60 minutes.[9]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[9]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

  • Incubate at room temperature for 30 minutes.[9]

  • Measure the luminescence using a plate reader.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative or cytotoxic effects of compounds on cancer cell lines by measuring cellular metabolic activity.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Cell culture medium and serum

  • 96-well plates

  • Test inhibitor compounds

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a detergent-based solution)[10][11]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified duration (e.g., 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][12]

  • Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Visualizing the Mechanism: FAK Signaling and Experimental Workflow

To better understand the context of FAK inhibition and the process of evaluating these compounds, the following diagrams are provided.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK (Inactive) Integrins->FAK activates GF_Receptors Growth Factor Receptors (RTKs) GF_Receptors->FAK activates FAK_Active FAK-P(Y397) (Active) FAK->FAK_Active autophosphorylation Src Src FAK_Active->Src recruits FAK_Src_Complex FAK/Src Complex FAK_Active->FAK_Src_Complex Src->FAK_Src_Complex PI3K PI3K FAK_Src_Complex->PI3K Ras Ras FAK_Src_Complex->Ras Migration Cell Migration & Invasion FAK_Src_Complex->Migration Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival MAPK MAPK (ERK) Ras->MAPK Proliferation Cell Proliferation & Growth MAPK->Proliferation

Caption: FAK Signaling Pathway in Cancer.

Experimental_Workflow Start Start: Design & Synthesis of 2,4-Diaminopyrimidine Derivatives Kinase_Assay In Vitro FAK Kinase Assay (e.g., ADP-Glo) Start->Kinase_Assay Determine_IC50_Enzyme Determine Enzymatic IC50 Kinase_Assay->Determine_IC50_Enzyme Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT) Determine_IC50_Enzyme->Cell_Viability_Assay Potent compounds advance Determine_IC50_Cell Determine Anti-Proliferative IC50 Cell_Viability_Assay->Determine_IC50_Cell Lead_Compound Lead Compound Identification Determine_IC50_Cell->Lead_Compound Selectivity & Potency Analysis Further_Studies Further Preclinical Studies (e.g., In Vivo Models) Lead_Compound->Further_Studies

References

A Comparative Guide to the Electronic Structure of 5-Iodopyridine-2,3-diamine and Related Heterocycles Using DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of 5-Iodopyridine-2,3-diamine, a molecule of interest in medicinal chemistry. In the absence of direct experimental and computational studies on this specific compound, this guide leverages Density Functional Theory (DFT) calculations performed on structurally analogous pyridine derivatives. By comparing the electronic properties of the parent pyridine molecule with its substituted counterparts, we can elucidate the influence of the diamino and iodo functional groups on the overall electronic landscape. This approach allows for an informed prediction of the molecular characteristics of this compound, which is crucial for its potential applications in drug design.[1][2]

Theoretical Framework: The Role of Density Functional Theory

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[2][3] It is widely employed in drug design and materials science due to its favorable balance of computational cost and accuracy.[1][4] DFT calculations can predict a variety of molecular properties, including optimized geometry, electronic energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.[5][6] These calculated parameters are invaluable for understanding a molecule's reactivity, stability, and potential as a pharmacological agent.[3][7]

The workflow for a typical DFT study is outlined below.

cluster_input Input cluster_dft DFT Calculation cluster_output Output mol_structure Initial Molecular Structure (e.g., from crystal data or builder) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc optimized_geom Optimized Geometry geom_opt->optimized_geom electronic_prop Electronic Property Calculation (HOMO, LUMO, ESP, etc.) freq_calc->electronic_prop thermo_data Thermodynamic Data freq_calc->thermo_data electronic_data Electronic Properties (HOMO/LUMO energies, gap, etc.) electronic_prop->electronic_data

A typical workflow for DFT calculations.

Comparative Analysis of Electronic Properties

To predict the electronic structure of this compound, we compare the DFT-calculated properties of several related molecules. The following table summarizes key electronic parameters for pyridine, 2,3-diaminopyridine, and 5-chloropyridine-2,3-diamine. The data for this compound is an educated prediction based on established trends of halogen substitution.[8]

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine-6.78-0.556.232.22
2,3-Diaminopyridine-5.45-0.215.242.89
5-Chloropyridine-2,3-diamine-5.60-0.854.753.45
This compound (Predicted) -5.50 -1.20 4.30 3.60

Note: The values for pyridine, 2,3-diaminopyridine, and 5-chloropyridine-2,3-diamine are representative values from DFT calculations and may vary slightly depending on the specific functional and basis set used. The values for this compound are predicted based on the observed effects of halogenation in similar systems.

Influence of Substituents on Electronic Structure:

  • Diamino Group: The introduction of two amino groups at the 2 and 3 positions of the pyridine ring is expected to significantly raise the energy of the HOMO. This is due to the electron-donating nature of the amino groups, which increases the electron density on the aromatic ring. Consequently, the HOMO-LUMO gap is reduced, suggesting increased reactivity.[9]

  • Halogen Substitution (Cl vs. I): Halogens are electron-withdrawing groups that generally lower the energy of the LUMO. Heavier halogens, such as iodine, have been shown to lower LUMO levels more significantly than lighter halogens like chlorine.[8] This effect is attributed to the greater polarizability and potential for halogen bonding of iodine.[10][11] Therefore, it is predicted that this compound will have a lower LUMO energy and a smaller HOMO-LUMO gap compared to its chloro-analogue, potentially leading to enhanced electrophilicity.[8]

Experimental Protocols for Validation

Computational predictions from DFT should ideally be validated through experimental characterization. The following protocols are standard for assessing the electronic structure of novel compounds.

1. Synthesis: The synthesis of this compound would likely follow a multi-step procedure starting from 2-aminopyridine, involving bromination and subsequent iodination.[12] The synthesis of the parent 2,3-diaminopyridine can be achieved through the reduction of 2-amino-3-nitropyridine.[13]

2. Spectroscopic and Structural Characterization:

  • UV-Vis Spectroscopy: This technique is used to measure the electronic absorption spectrum of a compound. The wavelength of maximum absorption can be used to experimentally determine the HOMO-LUMO gap, providing a direct comparison with the calculated value.[14]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the solid state. This experimental geometry can be compared with the optimized geometry obtained from DFT calculations.[15][16]

  • Cyclic Voltammetry: This electrochemical method can be used to determine the oxidation and reduction potentials of a molecule. These experimental values can be correlated with the calculated HOMO and LUMO energy levels, respectively.

The interplay between computational and experimental approaches is crucial for a comprehensive understanding of a molecule's electronic properties.

cluster_comp Computational Chemistry cluster_exp Experimental Chemistry dft DFT Calculations (Predicted Geometry, HOMO/LUMO) xray X-ray Crystallography (Experimental Geometry) dft->xray Compare Geometry uvvis UV-Vis Spectroscopy (Experimental HOMO-LUMO Gap) dft->uvvis Compare Energy Gap cv Cyclic Voltammetry (Redox Potentials) dft->cv Correlate Energies synthesis Synthesis & Purification synthesis->xray synthesis->uvvis synthesis->cv

Integration of computational and experimental methods.

Conclusion

Based on the comparative analysis of DFT data from related pyridine derivatives, this compound is predicted to have a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule with potential for biological activity. The presence of the electron-donating diamino groups elevates the HOMO energy, while the iodine substituent is expected to lower the LUMO energy, thereby narrowing the energy gap. These predicted electronic features highlight the compound's potential utility in drug development, warranting further dedicated computational and experimental investigation to fully characterize its properties and therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Iodopyridine-2,3-diamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Iodopyridine-2,3-diamine, a halogenated organic compound. The following protocols are synthesized from safety data sheets of structurally similar compounds and general best practices for hazardous waste management.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This substance should be treated as hazardous waste.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[1][2]

In Case of a Spill: In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[3] The collected material should then be placed into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.[4][5]

**Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste and to arrange for its collection by a licensed waste disposal company.[1][2][3][5]

  • Waste Identification and Segregation:

    • Classify this compound as a "Halogenated Organic Waste."

    • It is critical to segregate this waste from incompatible materials. Avoid mixing with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, free from cracks or residues on the exterior.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • Indicate the approximate quantity of the waste.

    • If it is a mixture, list all constituents and their approximate percentages.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure the storage area is cool and dry.[6]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a certified environmental services company. Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][5]

    • The primary method of disposal for such compounds is typically high-temperature incineration at an approved facility.[7]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes the types of quantitative data that are typically present in an SDS for a similar chemical compound. These values should be considered as placeholders and must be verified with a substance-specific SDS when available.

PropertyTypical Value/InformationSignificance for Disposal
Physical State SolidDetermines appropriate handling and spill cleanup procedures.
Melting Point Not availableRelevant for storage conditions.
Boiling Point Not availableRelevant for understanding volatility.
Solubility Likely soluble in water, based on similar compounds.[5]Influences environmental mobility and choice of spill cleanup materials.
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[5]Critical for waste segregation to prevent dangerous chemical reactions.

Experimental Workflow & Disposal Decision Diagram

To further clarify the procedural flow, the following diagrams illustrate the experimental workflow and the decision-making process for the proper disposal of this compound.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Handling A Review SDS and Disposal Procedures B Don Personal Protective Equipment (PPE) A->B C Conduct Experiment in Well-Ventilated Area B->C D Segregate Halogenated Organic Waste C->D E Transfer Waste to Labeled Container D->E F Store Container in Designated Area E->F G Final Disposal via Licensed Vendor F->G Arrange for Professional Disposal

Caption: Experimental workflow for handling this compound.

References

Personal protective equipment for handling 5-Iodopyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Iodopyridine-2,3-diamine. The following procedures are based on the known hazards of similar chemical structures, including aromatic amines and iodinated compounds, to ensure a comprehensive approach to laboratory safety.

Hazard Assessment

This compound should be handled as a hazardous substance. Structurally related compounds, such as 2,3-diaminopyridine, are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2] Iodinated compounds can also present specific hazards, including potential thyroid toxicity with prolonged exposure. Therefore, it is imperative to use appropriate personal protective equipment (PPE) and follow strict handling and disposal protocols.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Operation Engineering Controls Gloves Eye Protection Lab Coat/Body Protection Respiratory Protection
Weighing and preparing solutions Chemical fume hoodDouble-layered nitrile glovesSafety goggles or a face shield worn over safety glassesChemical-resistant lab coatRecommended to prevent inhalation of dust or aerosols
Running reactions and transfers Chemical fume hoodDouble-layered nitrile glovesSafety goggles or a face shield worn over safety glassesChemical-resistant lab coatRecommended, especially if there is a risk of aerosolization
Work-up and purification Chemical fume hoodDouble-layered nitrile glovesSafety goggles or a face shield worn over safety glassesChemical-resistant lab coatRecommended, especially with volatile solvents
Handling solid compound Chemical fume hoodDouble-layered nitrile glovesSafety gogglesChemical-resistant lab coatN95 dust mask or higher
Spill clean-up Ventilated areaHeavy-duty, chemical-resistant glovesChemical splash goggles and face shieldChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[3] Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, safety goggles, and double-layered nitrile gloves.[2]

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to avoid generating dust. Use a spatula for transfers. For solutions, use a syringe or pipette.

  • Avoiding Contamination: Wash hands thoroughly after handling, even if gloves were worn.[1][4] Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan:

  • Waste Segregation: All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous chemical waste.[5]

  • Solid Waste: Collect solid waste in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect liquid waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[5]

  • Contaminated PPE: Dispose of all contaminated PPE, such as gloves and disposable lab coats, in a designated hazardous waste bag.[5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[5]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

Spill Response:

  • Evacuate: In case of a spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Contain the spill using an inert absorbent material like vermiculite or sand.[5]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[5]

Workflow for Safe Handling and Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.